Nickel lapachol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)-3,4-dioxonaphthalen-1-olate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ni/c2*1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h2*3-7,16H,8H2,1-2H3;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSJTXUSOJUYHX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26NiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925985 | |
| Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127796-52-5 | |
| Record name | Nickel lapachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127796525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Nickel-Lapachol Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of nickel-lapachol complexes. Lapachol, a naturally occurring naphthoquinone, exhibits a wide range of biological activities, which can be modulated and enhanced through coordination with metal ions such as nickel(II). This document details the synthetic methodologies for preparing these complexes, outlines the key analytical techniques for their characterization, and summarizes their potential as therapeutic agents. The information is presented to aid researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the exploration of nickel-lapachol complexes for novel therapeutic applications.
Introduction
Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) is a natural product isolated from the bark of trees of the Bignoniaceae family. It has attracted significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The coordination of lapachol to metal ions, such as nickel(II), can lead to the formation of stable complexes with altered and often enhanced biological activities. These modifications are attributed to changes in the electronic properties, stereochemistry, and lipophilicity of the lapachol ligand upon complexation. This guide focuses on the synthesis and characterization of nickel-lapachol complexes, providing a foundational resource for their further investigation and development.
Synthesis of Nickel-Lapachol Complexes
The synthesis of nickel-lapachol complexes typically involves the reaction of a nickel(II) salt with lapachol in an appropriate solvent. The lapachol ligand usually acts as a bidentate chelating agent, coordinating to the nickel ion through the hydroxyl and carbonyl oxygen atoms after deprotonation. The general synthetic scheme can be represented as follows:
Ni(II) salt + 2 Lapachol-H → [Ni(Lapachol)₂] + 2 H⁺
Commonly used nickel(II) salts include nickel(II) acetate tetrahydrate and nickel(II) chloride hexahydrate. The choice of solvent is crucial and can influence the coordination environment of the final complex. Ethanol is frequently used, and in some cases, co-ligands such as pyridine or 1,10-phenanthroline are introduced to occupy the remaining coordination sites of the nickel ion.
Experimental Protocol: Synthesis of Bis(lapacholato)diaquanickel(II)
This protocol describes a general method for the synthesis of a nickel-lapachol complex.
Materials:
-
Lapachol
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve lapachol in warm ethanol.
-
In a separate flask, dissolve nickel(II) acetate tetrahydrate in deionized water.
-
Slowly add the aqueous solution of the nickel salt to the ethanolic solution of lapachol with constant stirring. The molar ratio of lapachol to nickel salt is typically 2:1.
-
Adjust the pH of the reaction mixture to slightly basic (pH 7-8) by adding a suitable base (e.g., sodium hydroxide solution) to facilitate the deprotonation of lapachol.
-
A precipitate will form. Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate with ethanol and then with deionized water to remove any unreacted starting materials.
-
Dry the resulting nickel-lapachol complex in a desiccator over anhydrous calcium chloride.
Characterization of Nickel-Lapachol Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized nickel-lapachol complexes.
Spectroscopic Characterization
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the coordination of lapachol to the nickel ion. The key vibrational bands of free lapachol are compared with those of the nickel complex.
| Functional Group | Free Lapachol (cm⁻¹) | Nickel-Lapachol Complex (cm⁻¹) | Interpretation |
| O-H Stretch | ~3350 | Absent | Disappearance of the O-H band indicates deprotonation and coordination of the hydroxyl group. |
| C=O Stretch (quinone) | ~1660 and ~1640 | Shifted to lower wavenumbers | A shift to lower frequency suggests the coordination of the carbonyl oxygen to the nickel ion. |
| Ni-O Stretch | - | ~400-600 | Appearance of new bands in the low-frequency region can be attributed to the formation of Ni-O bonds. |
3.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectrum of the nickel-lapachol complex is compared to that of free lapachol.
| Compound | λmax (nm) | Interpretation |
| Lapachol | ~250, ~280, ~330 | Intra-ligand π → π* and n → π* transitions. |
| Nickel-Lapachol Complex | Shifts in ligand bands and new bands in the visible region | Shifts in the intra-ligand bands upon coordination. The appearance of new, weak absorption bands in the visible region are characteristic of d-d transitions of the Ni(II) ion in an octahedral or square planar geometry. |
Structural Characterization
3.2.1. X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry around the nickel center. For polycrystalline materials, powder XRD can be used to assess the crystallinity and phase purity.
Thermal Analysis
3.3.1. Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules. The analysis is performed by monitoring the mass of the sample as a function of temperature.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| < 150 | Varies | Loss of lattice water molecules. |
| 150 - 300 | Varies | Loss of coordinated water or other solvent molecules. |
| > 300 | Varies | Decomposition of the lapachol ligand and formation of nickel oxide as the final residue. |
Biological Activity and Signaling Pathways
Nickel-lapachol complexes have shown promising biological activities, particularly as anticancer agents. The mechanism of action is often linked to their ability to interact with DNA and induce apoptosis (programmed cell death).
Interaction with DNA
These complexes can bind to DNA through intercalation or groove binding, leading to conformational changes in the DNA structure and inhibition of DNA replication and transcription processes in cancer cells.
Induction of Apoptosis
Several studies suggest that nickel-lapachol complexes can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.
Below is a generalized diagram representing the apoptotic signaling pathway that can be induced by nickel-lapachol complexes.
Caption: Generalized apoptotic signaling pathway induced by Nickel-Lapachol.
Conclusion
Nickel-lapachol complexes represent a promising class of compounds with significant potential for the development of new therapeutic agents. This guide has provided an overview of their synthesis, the key analytical techniques for their characterization, and their proposed mechanisms of biological action. Further research is warranted to fully elucidate their pharmacological profiles and to optimize their properties for clinical applications. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers embarking on the study of these fascinating metal-based compounds.
The Genesis of a Bioactive Complex: An In-depth Technical Guide to the Discovery and History of Nickel Lapachol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific characterization of nickel lapachol, a coordination complex of the naturally occurring naphthoquinone, lapachol. This document details the synthesis, physicochemical properties, and biological activities of this compound, with a particular focus on its potential as an anticancer agent. Experimental protocols for its synthesis and characterization are provided, alongside a summary of key quantitative data. Furthermore, this guide explores the current understanding of its mechanism of action, including its interaction with biological macromolecules and its influence on cellular signaling pathways. The information is presented to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction: From Traditional Remedy to Modern Drug Candidate
Lapachol, a naturally occurring 1,4-naphthoquinone, has a long history of use in traditional medicine, primarily derived from the bark of trees from the Bignoniaceae family. Its wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, has made it a subject of intense scientific scrutiny. In the quest to enhance its therapeutic potential and overcome limitations such as poor solubility, medicinal chemists have explored the synthesis of lapachol derivatives, including metal complexes. The coordination of lapachol with metal ions can significantly alter its electronic properties, stability, and biological efficacy. This guide focuses on the nickel(II) complex of lapachol, a compound that has demonstrated promising anticancer activity.
Discovery and History
While the precise first synthesis of a nickel-lapachol complex is not definitively documented in a singular, seminal publication, the exploration of metal complexes of 2-hydroxy-1,4-naphthoquinones has been a field of study for several decades. The ability of these compounds to act as bidentate ligands, coordinating with metal ions through the hydroxyl and adjacent carbonyl oxygen atoms, has been well-established. Research into various metal complexes of lapachol, including those with cobalt, copper, and nickel, gained momentum as part of broader investigations into the effects of metal coordination on the bioactivity of organic ligands.[1] These studies have consistently shown that the resulting metal complexes can exhibit enhanced biological activities compared to the free ligand.
Physicochemical and Spectroscopic Data
The coordination of nickel(II) with lapachol results in the formation of a stable complex, typically with a 1:2 metal-to-ligand stoichiometry, often including additional ligands such as water, ethanol, or pyridine in the coordination sphere.
Table 1: Physicochemical Properties of Lapachol and a Representative this compound Complex
| Property | Lapachol | Nickel(II) bis(lapacholate) diaqua |
| Molecular Formula | C₁₅H₁₄O₃ | [Ni(C₁₅H₁₃O₃)₂(H₂O)₂] |
| Molar Mass ( g/mol ) | 242.27 | 579.28 |
| Appearance | Yellow crystalline powder | Greenish solid |
| Melting Point (°C) | 141-143[2] | Data not consistently reported |
| Solubility | Soluble in ethanol[2] | Generally insoluble in water |
Table 2: Key Spectroscopic Data for Nickel(II) Lapachol Complexes
| Spectroscopic Technique | Key Findings for Nickel(II) Lapachol Complexes |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretching band of free lapachol (around 3350 cm⁻¹).[1] A significant shift of the C=O stretching vibrations to lower frequencies, indicating coordination of the carbonyl oxygen to the nickel ion.[1] |
| UV-Visible (UV-Vis) Spectroscopy | Shows characteristic d-d transitions for the octahedral Ni(II) ion. |
| X-ray Crystallography | Confirms the distorted octahedral geometry around the nickel(II) center in complexes like [Ni(Lap)₂(EtOH)₂].[1] The lapachol anion acts as a bidentate ligand. |
| ¹H and ¹³C NMR | Not directly applicable for detailed structural elucidation of the paramagnetic Ni(II) complex due to signal broadening. However, NMR is crucial for characterizing the lapachol ligand itself.[3][4] |
Experimental Protocols
Synthesis of Nickel(II) bis(lapacholate) dihydrate [Ni(Lap)₂(H₂O)₂]
This protocol is a generalized procedure based on methodologies described in the literature.
Materials:
-
Lapachol
-
Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve lapachol in hot ethanol.
-
In a separate flask, dissolve nickel(II) acetate tetrahydrate in ethanol.
-
Slowly add the nickel(II) acetate solution to the hot lapachol solution with constant stirring.
-
A precipitate will form. Continue stirring the mixture for a specified time (e.g., 2 hours) at an elevated temperature (e.g., 60°C).
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate with ethanol and then with deionized water to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator over a suitable drying agent.
Caption: Workflow for the synthesis of [Ni(Lap)₂(H₂O)₂].
Characterization Workflow
A typical workflow for the characterization of the synthesized this compound complex is outlined below.
Caption: Experimental workflow for this compound characterization.
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential as an anticancer agent, often exhibiting greater cytotoxicity than lapachol alone.
Table 3: In Vitro Cytotoxicity of this compound Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Ni(Lap)₂(phen)] | HeLa (Cervical Cancer) | ~2.41 | [5] |
| [Ni(Lap)₂(phen)] | HepG-2 (Liver Cancer) | ~1.85 | [5] |
| [Ni(Lap)₂(phen)] | HT-29 (Colon Cancer) | ~1.92 | [5] |
phen = 1,10-phenanthroline
The enhanced anticancer activity of this compound is attributed to several factors, including increased cellular uptake and novel mechanisms of action conferred by the nickel ion and the overall complex structure.
Interaction with Biological Targets
-
DNA Interaction: Studies on related metal-lapachol complexes suggest that they can interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription.[5]
-
Protein Binding: In silico studies have shown that this compound exhibits strong binding affinities to various tumor-associated proteins, suggesting that it may inhibit their function more effectively than lapachol.[6]
Cellular Signaling Pathways
While the specific signaling pathways modulated by this compound are still under active investigation, research on lapachol and the effects of nickel ions provide strong indications of potential mechanisms.
-
Inhibition of Glycolysis: Lapachol has been shown to inhibit pyruvate kinase M2 (PKM2), a key enzyme in cancer cell glycolysis.[7] This disruption of cellular metabolism can lead to reduced energy production and apoptosis in cancer cells. It is plausible that this compound also targets this pathway.
-
Induction of Apoptosis: this compound, like lapachol, is believed to induce apoptosis in cancer cells. This may occur through the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic cascades.[8] The combination of lapachol with other agents has been shown to enhance apoptosis, suggesting a synergistic potential.[7]
-
Modulation of Inflammatory and Proliferation Pathways: Lapachol has been found to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9] Nickel ions have also been shown to impact MAPK signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis.[10][11] The this compound complex may therefore exert its effects through a complex interplay of these pathways.
Caption: Potential signaling pathways affected by this compound.
Conclusion and Future Directions
This compound represents a promising class of metal-based anticancer drug candidates. The coordination of nickel with lapachol enhances its cytotoxic activity, likely through a multi-faceted mechanism involving interactions with DNA and key cellular proteins, as well as the modulation of critical signaling pathways related to metabolism, proliferation, and apoptosis.
Future research should focus on:
-
A more detailed elucidation of the specific signaling pathways directly modulated by this compound.
-
In vivo studies to evaluate the efficacy and toxicity of this compound in animal models.
-
The development of drug delivery systems to improve the bioavailability and tumor-targeting of this compound.
-
Synthesis and screening of other metal-lapachol complexes to identify candidates with improved therapeutic indices.
This in-depth guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies based on natural products and their metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. LAPACHOL CAS#: 84-79-7 [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organometallic anticancer complexes of lapachol: metal centre-dependent formation of reactive oxygen species and correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lapachol inhibits the growth of lung cancer by reversing M2-like macrophage polarization via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
The Nexus of Nickel and Naphthoquinones: A Technical Guide to the Fundamental Chemical Properties of Nickel Lapachol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of nickel lapachol, a coordination complex with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. This document details the structural, spectroscopic, and electrochemical characteristics of this compound complexes, offering insights into their synthesis, and physicochemical behavior.
Introduction
Lapachol, a naturally occurring 1,4-naphthoquinone derived from the bark of trees of the Tabebuia genus, is renowned for its diverse biological activities. The formation of metal complexes with lapachol is a strategic approach to modulate and enhance its therapeutic properties. Among these, nickel (II) lapachol complexes have emerged as compounds of interest due to their promising antitumor and antimicrobial activities. This guide synthesizes the available scientific data to provide a detailed understanding of the core chemical properties of these complexes.
Molecular Structure and Coordination
Nickel (II) ions typically form octahedral complexes with lapachol. The lapachol molecule, after deprotonation of its hydroxyl group, acts as a bidentate ligand, coordinating to the nickel ion through the oxygen atoms of the hydroxyl and the adjacent carbonyl group. The resulting complex often adopts a general formula of [Ni(Lap)₂(L')₂], where 'Lap' represents the lapacholate anion and 'L'' denotes a neutral ligand, such as water, ethanol, or dimethylformamide (DMF), occupying the axial positions of the octahedral geometry.
A notable example is the complex diaqua-bis(lapacholato)nickel(II), [Ni(Lap)₂(H₂O)₂]. The coordination of two lapacholate ligands in the equatorial plane and two water molecules in the axial positions creates a stable octahedral arrangement around the central nickel ion.
Crystallographic Data
The precise bond lengths and angles within the coordination sphere of this compound complexes are critical for understanding their stability and reactivity. The following tables summarize key crystallographic data for representative this compound complexes as reported in the literature.
Table 1: Selected Bond Lengths for this compound Complexes (Å)
| Bond | [Ni(Lap)₂(DMF)(H₂O)] |
| Ni–O (hydroxyl) | 2.011(2), 2.021(2) |
| Ni–O (carbonyl) | 2.075(2), 2.066(2) |
| Ni–O (water) | 2.073(2) |
| Ni–O (DMF) | 2.076(2) |
| Data as reported in Farfán et al., Journal of Coordination Chemistry, 2009. |
Table 2: Selected Bond Angles for this compound Complexes (°)
| Angle | [Ni(Lap)₂(DMF)(H₂O)] |
| O(hydroxyl)-Ni-O(carbonyl) | ~ 85-90 |
| O(axial)-Ni-O(axial) | ~ 175-180 |
| Data as reported in Farfán et al., Journal of Coordination Chemistry, 2009. |
Spectroscopic Properties
Spectroscopic techniques are fundamental in elucidating the structure and bonding of this compound complexes.
Infrared (IR) Spectroscopy
The coordination of lapachol to the nickel ion induces characteristic shifts in the infrared spectrum. The most significant changes are observed in the vibrational frequencies of the hydroxyl and carbonyl groups.
Table 3: Key Infrared Absorption Bands (cm⁻¹) for Lapachol and its Nickel Complex
| Functional Group | Lapachol (Free Ligand) | This compound Complex | Change upon Coordination |
| O-H Stretch | ~3350 | Absent | Disappearance |
| C=O Stretch | ~1664, ~1641 | ~1560-1590, ~1530-1580 | Shift to lower frequency |
| Data compiled from various sources, including Hernández-Molina et al., Polyhedron, 2007. |
The disappearance of the broad O-H stretching band is indicative of the deprotonation of the hydroxyl group upon complexation. The shift of the carbonyl stretching bands to lower wavenumbers confirms the coordination of the carbonyl oxygen to the nickel center.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of this compound complexes provides insights into the d-d electronic transitions of the nickel ion and the ligand-to-metal charge transfer (LMCT) bands.
Table 4: UV-Visible Absorption Maxima (λmax, nm) for a Representative this compound Complex
| Transition Type | Wavelength (nm) |
| Intra-ligand (π → π*) | ~250-350 |
| Ligand-to-Metal Charge Transfer | ~400-500 |
| d-d transitions (Ni²⁺) | ~600-700, ~900-1000 |
| Data for a representative [Ni(Lap)₂(phen)] complex. |
Electrochemical Properties
Cyclic voltammetry is a key technique for probing the redox behavior of this compound complexes. The electrochemical response is typically characterized by quasi-reversible redox processes associated with the Ni(II)/Ni(III) couple and the redox activity of the lapachol ligand.
Table 5: Electrochemical Data for a Representative this compound Complex
| Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) |
| Ni(II)/Ni(III) | Value | Value | Value |
| Ligand-based | Value | Value | Value |
| Representative values; specific potentials are dependent on the solvent, supporting electrolyte, and scan rate. |
Experimental Protocols
Synthesis of Diaqua-bis(lapacholato)nickel(II)
Materials:
-
Lapachol
-
Nickel(II) acetate tetrahydrate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve lapachol (2 mmol) in 50 mL of hot ethanol.
-
In a separate beaker, dissolve nickel(II) acetate tetrahydrate (1 mmol) in 20 mL of deionized water.
-
Slowly add the aqueous solution of nickel(II) acetate to the ethanolic solution of lapachol with constant stirring.
-
A color change and the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with ethanol and then with deionized water to remove any unreacted starting materials.
-
Dry the resulting this compound complex in a desiccator over anhydrous calcium chloride.
Characterization Techniques
-
Infrared Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.
-
UV-Visible Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., ethanol, DMF) using a double-beam spectrophotometer over a range of 200-1100 nm.
-
Cyclic Voltammetry: Electrochemical measurements are performed using a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The measurements are carried out in a deoxygenated solution of the complex in a suitable solvent (e.g., DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) at a specific scan rate (e.g., 100 mV/s).
Visualizations
The following diagrams illustrate key aspects of the chemistry of this compound.
Caption: A generalized workflow for the synthesis of a this compound complex.
Caption: Coordination of two bidentate lapacholate ligands and two axial ligands (L') to a central nickel (II) ion.
Spectroscopic Analysis of the Nickel-Lapachol Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of the nickel(II)-lapachol complex. Lapachol, a naturally occurring naphthoquinone derived from the lapacho tree (Tabebuia species), is renowned for its diverse biological activities. The formation of metal complexes is a key strategy to modulate and enhance these properties. This document details the synthesis and characterization of the nickel-lapachol complex, with a focus on spectroscopic techniques that elucidate its structure and coordination.
Synthesis of the Nickel(II)-Lapachol Complex
The synthesis of nickel(II)-lapachol complexes typically involves the reaction of a Ni(II) salt, such as nickel(II) acetate, with lapachol in an appropriate solvent. The lapachol ligand, formally 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone, acts as a bidentate ligand after deprotonation, coordinating to the nickel ion through the phenolic and adjacent quinonic oxygen atoms.[1][2]
Experimental Protocol: General Synthesis
A common method for preparing a [Ni(Lap)₂(L)₂] type complex (where Lap is the lapacholate anion and L is a solvent molecule like ethanol or water) is as follows:
-
Ligand Preparation: Dissolve lapachol in a suitable organic solvent, such as ethanol or dimethylformamide (DMF).[1][2]
-
Metal Salt Solution: Prepare a separate aqueous or ethanolic solution of nickel(II) acetate tetrahydrate.[1][2]
-
Reaction: Add the hot nickel(II) acetate solution to the lapachol solution. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.[1][2]
-
Precipitation: The nickel-lapachol complex will precipitate from the solution.
-
Isolation and Purification: The precipitate is isolated by filtration, washed with water and a suitable solvent (e.g., ethanol) to remove unreacted starting materials, and then dried.[2]
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a solution of the purified complex.[2]
Caption: General workflow for the synthesis and spectroscopic characterization of the nickel-lapachol complex.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the coordination of lapachol to the nickel center and for elucidating the structural properties of the resulting complex.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for verifying the formation of the nickel-lapachol complex. Coordination of the lapacholate anion to the Ni(II) ion results in characteristic shifts in the vibrational frequencies of key functional groups.
Key Spectral Changes:
-
Disappearance of ν(O-H) band: The broad stretching band of the phenolic hydroxyl group (-OH) in free lapachol, typically observed around 3350 cm⁻¹, disappears upon deprotonation and coordination to the nickel ion.[3]
-
Shift of ν(C=O) bands: Free lapachol exhibits two distinct carbonyl stretching bands (C₁=O and C₄=O) at approximately 1664 cm⁻¹ and 1641 cm⁻¹.[3] Upon complexation, these bands shift to lower frequencies, which is indicative of the coordination of the carbonyl oxygen to the metal center. This shift is due to a decrease in the double-bond character of the C=O group upon electron donation to the nickel ion.[4]
Table 1: Key FTIR Vibrational Frequencies (cm⁻¹) for Lapachol and its Metal Complexes
| Vibrational Mode | Free Lapachol (approx.) | Ni(II)-Lapachol Complex (expected) | Reference |
|---|---|---|---|
| ν(O-H) stretching | 3351 cm⁻¹ | Absent | [3] |
| ν(C₁=O) stretching | 1664 cm⁻¹ | Shifted to lower frequency | [3] |
| ν(C₄=O) stretching | 1641 cm⁻¹ | Shifted to lower frequency | [3] |
| Ni-O stretching | N/A | ~366 cm⁻¹ (typical range) |[5] |
Note: The exact positions of the shifted carbonyl bands can vary depending on the overall structure of the complex.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectrum of the complex with that of the free lapachol ligand to identify the characteristic band shifts confirming coordination.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps to confirm its formation and understand its electronic structure.
Key Spectral Features:
-
Ligand-Based Transitions: Free lapachol in solution exhibits intense absorption bands in the UV region and a lower intensity band in the visible region. A strong π → π* transition of the naphthoquinone ring is typically observed around 270-280 nm, while a lower-energy n → π* transition of the carbonyl groups occurs between 400 and 500 nm.[4]
-
Complexation Effects: Upon coordination to Ni(II), these ligand-based bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift.
-
d-d Transitions: For octahedral Ni(II) complexes, which are paramagnetic, weak absorption bands corresponding to d-d electronic transitions are expected, although they may be obscured by the more intense charge-transfer or intra-ligand bands.[6]
Table 2: Electronic Absorption Data (λmax) for Lapachol
| Solvent/Condition | λmax (nm) (Transition) | Reference |
|---|---|---|
| General | ~277 (π → π), 400-500 (n → π) | [4] |
| Aqueous (pH dep.) | Absorption maxima shift with pH due to deprotonation. | [7] |
| Ni(II) Complex | Shifts in ligand bands and potential new d-d transition bands. |[8][9] |
Note: Specific λmax values for the simple Ni(II)-lapachol complex are not consistently reported and can be influenced by other coordinated ligands (e.g., phenanthroline, water, ethanol).
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the lapachol ligand and the nickel-lapachol complex in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).
-
Data Acquisition: Record the absorption spectra over a range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Analysis: Compare the spectra to identify shifts in the absorption maxima and the appearance of any new bands upon complexation.
Other Characterization Techniques
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the complex, confirming its composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are crucial for characterizing the free lapachol ligand, their application to the paramagnetic Ni(II) complex is challenging due to significant signal broadening. However, NMR is effectively used to study diamagnetic analogues, such as Zn(II) or Cd(II) complexes, to infer structural information.[1]
Visualization of the Coordinated Complex
The chelation of lapachol to the nickel(II) ion is a critical aspect of its structure. In many stable complexes, the nickel center adopts a pseudo-octahedral geometry, coordinating to two bidentate lapacholate anions and two additional monodentate ligands (e.g., water or ethanol molecules) in the axial positions.[1][6]
Caption: Schematic of a pseudo-octahedral Ni(II) complex with two bidentate lapacholate ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Initial Biological Activity Screening of Nickel Lapachol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapachol, a naturally occurring naphthoquinone derived from the bark of trees from the Bignoniaceae family, has garnered significant scientific interest due to its diverse pharmacological properties. The complexation of lapachol with metal ions, such as nickel, has been explored as a strategy to potentially enhance its therapeutic efficacy. This technical guide provides a comprehensive overview of the initial biological activity screening of nickel lapachol, focusing on its potential anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
The cytotoxic potential of this compound complexes against various cancer cell lines is a primary area of investigation. In silico studies suggest that this compound exhibits greater binding energies with various tumor proteins compared to lapachol, indicating its potential as an anticancer agent.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative nickel-lapachol complex, [Ni(Lap)2(phen)], against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| [Ni(Lap)2(phen)] | HeLa (Cervical Carcinoma) | 0.15 - 2.41 |
| [Ni(Lap)2(phen)] | HepG-2 (Hepatocellular Carcinoma) | 0.15 - 2.41 |
| [Ni(Lap)2(phen)] | HT-29 (Colorectal Adenocarcinoma) | 0.15 - 2.41 |
Data extracted from a study by Tabrizi et al. on copper(II), cobalt(II), and nickel(II) complexes of lapachol containing 1,10-phenanthroline.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
This compound complex
-
Human cancer cell lines (e.g., HeLa, HepG-2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound complex in complete medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antioxidant Activity
Nickel complexes have been investigated for their ability to scavenge free radicals, suggesting potential antioxidant properties for this compound.[3][4][5][6]
Quantitative Data: DPPH Radical Scavenging Activity
The following table presents the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of a nickel(II) thiosemicarbazone complex, which provides an indication of the potential antioxidant capacity of nickel-containing compounds.
| Compound | DPPH Scavenging Activity (%) |
| Nickel(II) thiosemicarbazone complex (2c) | 61.52 |
Data from a study on new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common and rapid method to evaluate the antioxidant capacity of a compound.
Materials:
-
This compound complex
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
96-well microtiter plates
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Sample Preparation: Prepare various concentrations of the this compound complex in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualization: DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Antimicrobial Activity
The antimicrobial potential of metal complexes of lapachol and other nickel complexes has been demonstrated against a range of pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table provides the Minimum Inhibitory Concentration (MIC) values for a nickel(II) complex against various microorganisms, illustrating the potential antimicrobial efficacy of such compounds.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.95 |
| Escherichia coli | 1.95 |
| Enterococcus faecalis | 1.95 |
| Pseudomonas aeruginosa | 3.91 |
| Klebsiella pneumoniae | 7.81 |
Data for a Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol ligand.[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound complex
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound complex in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization: MIC Determination Workflow
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Lapachol and its derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
Materials:
-
This compound complex
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound complex for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Visualization: Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action.
Conclusion
The preliminary data and established protocols outlined in this guide suggest that this compound is a promising candidate for further investigation as a multi-faceted therapeutic agent. The available evidence points towards its potential anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. The provided experimental methodologies offer a standardized approach for researchers to conduct initial biological screenings and contribute to a more comprehensive understanding of the pharmacological profile of this compound. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Design, synthesis and biological evaluation of lapachol derivatives possessing indole scaffolds as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Bioactive Nickel Nanoparticles Using Bacterial Strains from an Antarctic Consortium [mdpi.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
An In-Depth Technical Guide to the Formation of Nickel (II) Lapachol Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation, characterization, and potential biological significance of the nickel (II) lapachol complex. Lapachol, a naturally occurring naphthoquinone, exhibits a range of biological activities, which can be modulated through coordination with metal ions. This document details the synthesis of nickel (II) lapachol complexes, presenting key quantitative data from various analytical techniques in a structured format for comparative analysis. Detailed experimental protocols for the synthesis and characterization are provided to facilitate reproducibility. Furthermore, this guide visualizes the complex formation, experimental workflows, and a proposed mechanism of its cytotoxic action through Graphviz diagrams, offering a deeper understanding of its chemical and biological attributes.
Introduction
Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) is a natural product renowned for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The coordination of lapachol with transition metal ions, such as nickel (II), has been shown to enhance its biological efficacy. The resulting metal complexes exhibit modified electronic properties and geometries, which can influence their interaction with biological targets. This guide focuses on the formation and characterization of the nickel (II) lapachol complex, a subject of growing interest in the field of medicinal inorganic chemistry and drug development.
Complex Formation
The formation of the nickel (II) lapachol complex typically involves the reaction of a nickel (II) salt, such as nickel (II) acetate or nickel (II) chloride, with lapachol in an appropriate solvent, commonly ethanol. In this reaction, the lapachol molecule acts as a bidentate ligand, deprotonating at its hydroxyl group and coordinating to the nickel (II) ion through the hydroxyl oxygen and the adjacent carbonyl oxygen. This chelation results in the formation of a stable complex. Depending on the reaction conditions and the presence of other coordinating ligands, different stoichiometries and geometries can be achieved. Common examples include the formation of [Ni(Lap)₂(EtOH)₂] and the mixed-ligand complex [Ni(Lap)₂(phen)], where 'phen' is 1,10-phenanthroline.
Caption: General scheme of Nickel (II) Lapachol complex formation.
Experimental Protocols
Synthesis of [Ni(Lap)₂(EtOH)₂]
This protocol is based on the general method described for the synthesis of cobalt (II), nickel (II), and copper (II) complexes with lapachol[1].
Materials:
-
Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Lapachol (C₁₅H₁₄O₃)
-
Ethanol (absolute)
Procedure:
-
Dissolve lapachol in hot ethanol.
-
In a separate flask, dissolve nickel (II) acetate tetrahydrate in ethanol.
-
Slowly add the nickel (II) acetate solution to the lapachol solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Allow the solution to cool to room temperature, during which the complex will precipitate.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Synthesis of [Ni(Lap)₂(phen)]
This protocol is a general representation for the synthesis of mixed-ligand nickel (II) lapachol complexes with 1,10-phenanthroline[2][3].
Materials:
-
Nickel (II) salt (e.g., NiCl₂·6H₂O)
-
Lapachol
-
1,10-phenanthroline
-
Ethanol or Methanol
Procedure:
-
Dissolve the nickel (II) salt in ethanol.
-
In a separate flask, dissolve lapachol and 1,10-phenanthroline in ethanol, possibly with gentle heating.
-
Add the nickel (II) salt solution dropwise to the ligand solution with continuous stirring.
-
Adjust the pH of the mixture to approximately 7-8 using a suitable base (e.g., dilute NaOH or triethylamine) to facilitate deprotonation of lapachol.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the solution to room temperature to allow for the precipitation of the complex.
-
Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Dry the complex in vacuo.
Caption: A generalized workflow for the synthesis and purification of Nickel (II) Lapachol complexes.
Physicochemical Characterization Data
The following tables summarize the key quantitative data for nickel (II) lapachol complexes based on available literature.
Table 1: Elemental Analysis Data
| Complex Formula | Element | Calculated (%) | Found (%) | Reference |
| [Ni(C₁₅H₁₃O₃)₂(EtOH)₂] | C | 62.06 | Not Specified | [1] |
| H | 5.86 | Not Specified | [1] | |
| Ni | 9.51 | Not Specified | [1] | |
| [Ni(C₁₅H₁₃O₃)₂(phen)] | C | 69.46 | Not Specified | [2] |
| H | 4.87 | Not Specified | [2] | |
| N | 4.09 | Not Specified | [2] |
Table 2: Spectroscopic Data
| Complex | Technique | Key Bands/Peaks (cm⁻¹ or nm) | Assignment | Reference |
| Lapachol (Ligand) | FT-IR | ~3351 | ν(O-H) | |
| ~1664, ~1641 | ν(C=O) | |||
| [Ni(Lap)₂(EtOH)₂] | FT-IR | Disappearance of ~3351 | Coordination of O-H | |
| Shift to lower frequencies | Coordination of C=O | |||
| [Ni(Lap)₂(phen)] | UV-Vis | Not Specified | d-d transitions, charge transfer | [2] |
Table 3: Magnetic and Molar Conductance Data
| Complex | Magnetic Moment (μ_eff, B.M.) | Molar Conductance (Λ_m, Ω⁻¹cm²mol⁻¹) | Solvent | Proposed Geometry | Reference |
| General Ni(II) Complexes | 2.8 - 3.3 | Low (non-electrolyte) | DMF/DMSO | Octahedral | [4] |
Note: Specific values for the nickel (II) lapachol complexes were not available in the abstracts. The provided range is typical for octahedral Ni(II) complexes.
Biological Activity and Proposed Mechanism of Action
Nickel (II) lapachol complexes have demonstrated significant cytotoxic activity against various cancer cell lines[2]. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) and subsequent interaction with DNA, leading to apoptosis (programmed cell death)[5].
The naphthoquinone moiety of lapachol is redox-active and can participate in cellular redox cycling, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The presence of the nickel (II) ion can further catalyze the formation of highly reactive hydroxyl radicals (•OH) through Fenton-like reactions. These ROS can induce oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA.
Oxidative DNA damage can lead to strand breaks and the activation of DNA damage response pathways. If the damage is extensive, it can trigger the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 and the executioner caspase-3, which ultimately leads to cell death.
Caption: Proposed mechanism of ROS-mediated apoptosis by Ni(II) Lapachol complex.
Conclusion
The formation of nickel (II) complexes with lapachol presents a promising avenue for the development of novel therapeutic agents. The chelation of nickel (II) by lapachol results in stable complexes with enhanced biological activity compared to the free ligand. The physicochemical properties of these complexes can be fine-tuned by the choice of co-ligands and reaction conditions. The primary mechanism of their anticancer activity appears to be the induction of oxidative stress and subsequent apoptosis. Further research, including detailed structural elucidation and in-vivo studies, is warranted to fully explore the therapeutic potential of these compounds. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Studies of Nickel-Lapachol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of the nickel-lapachol complex. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its potential as an anti-cancer agent, including quantitative data, experimental methodologies, and putative mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of the nickel(II)-lapachol complex has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below. These values indicate a promising level of antitumor activity, in some cases surpassing that of the conventional chemotherapeutic agent, cisplatin.[1]
| Cell Line | Cancer Type | IC50 (µM) of Nickel-Lapachol Complex |
| HeLa | Human Cervical Carcinoma | 0.15 - 2.41 |
| HepG-2 | Human Liver Hepatocellular Carcinoma | 0.15 - 2.41 |
| HT-29 | Human Colorectal Adenocarcinoma | 0.15 - 2.41 |
Note: The IC50 values are presented as a range as reported in the cited literature.[1]
Experimental Protocols
The following section details the methodologies for the synthesis of the nickel-lapachol complex and the assessment of its cytotoxicity, based on established protocols for metal-based compounds.
Synthesis of the Nickel(II)-Lapachol Complex
The nickel(II) complex of lapachol, often synthesized with a co-ligand such as 1,10-phenanthroline (phen) to enhance stability and biological activity, can be prepared as follows:
Materials:
-
Lapachol
-
Nickel(II) salt (e.g., Nickel(II) chloride hexahydrate)
-
1,10-phenanthroline
-
Methanol or Ethanol
Procedure:
-
Dissolve lapachol in methanol or ethanol.
-
In a separate flask, dissolve the nickel(II) salt and 1,10-phenanthroline in the same solvent.
-
Slowly add the lapachol solution to the nickel(II)-phenanthroline solution with constant stirring.
-
The mixture is then refluxed for several hours to ensure the completion of the reaction.
-
The resulting precipitate, the nickel-lapachol complex, is filtered, washed with the solvent, and dried under a vacuum.
-
Characterization of the synthesized complex is typically performed using techniques such as elemental analysis, spectroscopic studies (UV-Vis, IR), and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxicity of a compound.[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG-2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Nickel-lapachol complex stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nickel-lapachol complex in the cell culture medium from the stock solution.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the nickel-lapachol complex.
-
Include a vehicle control (medium with the same amount of DMSO used for the highest concentration of the complex) and a negative control (untreated cells).
-
Incubate the plate for another 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve (percentage of cell viability versus compound concentration).
-
Determine the IC50 value from the dose-response curve.
-
Putative Signaling Pathways and Mechanisms of Action
The cytotoxic effects of the nickel-lapachol complex are likely mediated through multiple signaling pathways, leveraging the individual properties of both nickel and lapachol, and potentially new properties arising from their complexation. Key proposed mechanisms include the induction of oxidative stress and interaction with DNA, leading to apoptosis.
Proposed Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of the nickel-lapachol complex using the MTT assay.
Potential Signaling Pathway for Nickel-Lapachol Induced Apoptosis
The nickel-lapachol complex may induce apoptosis through a combination of mechanisms, including the generation of reactive oxygen species (ROS) and direct or indirect DNA damage.
Caption: A proposed signaling cascade for nickel-lapachol induced apoptosis in cancer cells.
This guide provides a foundational understanding of the cytotoxic properties of the nickel-lapachol complex. Further in-depth studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings.
References
A Technical Guide to the Coordination Chemistry of Nickel-Lapachol Complexes: Principles and Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapachol, a naturally occurring naphthoquinone, has long been recognized for its diverse biological activities, including potent antitumor properties. The coordination of lapachol to metal ions, particularly nickel(II), has emerged as a promising strategy to enhance its therapeutic potential. This technical guide provides an in-depth exploration of the core principles governing the coordination chemistry of nickel with lapachol. It covers the synthesis, characterization, and structural aspects of these complexes, alongside a detailed examination of their potential as anticancer agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows to serve as a comprehensive resource for researchers in medicinal inorganic chemistry and drug development.
Introduction to Nickel-Lapachol Coordination Chemistry
Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) is a natural product primarily isolated from the bark of trees from the Bignoniaceae family. Its structure features a quinone moiety and a hydroxyl group, which are ideal for chelation with metal ions. The coordination of lapachol to transition metals like nickel(II) can significantly modify its electronic structure, redox properties, and, consequently, its biological activity. Nickel-lapachol complexes have shown enhanced antitumor properties compared to the free ligand, making them a subject of considerable research interest.[1]
The fundamental principle of nickel-lapachol coordination involves the deprotonation of the hydroxyl group of lapachol, allowing it to act as a bidentate ligand, coordinating to the Ni(II) center through the hydroxyl oxygen and the adjacent carbonyl oxygen. This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of lapachol with various transition metals.
Synthesis and Characterization of Nickel-Lapachol Complexes
The synthesis of nickel-lapachol complexes is typically achieved through the reaction of a nickel(II) salt, such as nickel(II) acetate tetrahydrate, with lapachol in an alcoholic solvent. The general reaction involves the deprotonation of lapachol, which then coordinates to the nickel ion.
Synthesis of Bis(lapacholato)diethanolnickel(II) [Ni(lap)₂(EtOH)₂]
A common synthetic procedure for a representative nickel-lapachol complex is outlined below.[2]
Experimental Protocol:
-
Dissolution of Reactants: Dissolve lapachol (2 mmol) in hot ethanol (50 mL). In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in hot ethanol (30 mL).
-
Reaction Mixture: Slowly add the hot ethanolic solution of nickel(II) acetate to the lapachol solution with constant stirring.
-
Precipitation: A green precipitate of the nickel-lapachol complex will form. Continue stirring the mixture for an additional hour to ensure the completion of the reaction.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the green precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then with diethyl ether.
-
Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Characterization Techniques
The synthesized nickel-lapachol complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
-
Elemental Analysis: This technique is used to determine the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and nickel.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of lapachol to the nickel ion. The disappearance of the broad O-H stretching band of free lapachol (around 3351 cm⁻¹) and the shift of the C=O stretching frequencies (typically around 1664 and 1641 cm⁻¹ for free lapachol) to lower wavenumbers upon complexation are indicative of chelation.[2]
-
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the complexes provide information about the d-d electronic transitions of the Ni(II) ion and the ligand-to-metal charge transfer bands, which can help in determining the coordination geometry.
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be used to determine the molecular weight of the complex and confirm its composition.[2][3]
-
Cyclic Voltammetry (CV): This electrochemical technique is employed to study the redox properties of the nickel-lapachol complexes, which are often relevant to their biological activity.[4][5]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths and angles.
Structural and Quantitative Data
The coordination sphere would consist of two bidentate lapacholato ligands in the equatorial plane and two solvent molecules (e.g., water or ethanol) in the axial positions.
Table 1: Expected and Comparative Structural Data for Nickel-Lapachol Complexes
| Parameter | Expected/Comparative Value | Remarks |
| Coordination Geometry | Distorted Octahedral | Based on spectroscopic data and related structures. |
| Ni-O (phenolic) Bond Length | ~2.00 - 2.10 Å | Inferred from typical Ni-O bond lengths in similar octahedral complexes. |
| Ni-O (carbonyl) Bond Length | ~2.10 - 2.20 Å | Inferred from typical Ni-O bond lengths in similar octahedral complexes. |
| Ni-O (axial solvent) Bond Length | ~2.10 - 2.15 Å | Inferred from typical Ni-O bond lengths in similar octahedral complexes. |
| O-Ni-O Bite Angle | ~80-90° | Typical for a five-membered chelate ring. |
Table 2: Infrared Spectroscopic Data
| Functional Group | Free Lapachol (cm⁻¹) | Nickel-Lapachol Complex (cm⁻¹) |
| ν(O-H) | ~3351 (broad) | Absent |
| ν(C=O) | ~1664 and ~1641 | Shifted to lower frequencies (e.g., 1560-1590) |
Table 3: In Silico Docking of Nickel-Lapachol Against Tumor-Related Proteins
An in-silico study investigated the interaction of nickel-lapachol with 50 different tumor-related proteins. The results indicated that the nickel complex generally exhibited stronger binding affinities than lapachol alone.[6][7]
| Protein Target (PDB ID) | Binding Energy (kcal/mol) |
| 3POZ | -10.32 |
| 1P4O | -10.25 |
| 3HHM | -10.23 |
| 5JUY | -10.05 |
| 1OIS | -9.76 |
| 4GIZ | -9.69 |
| HER-2 | -9.66 |
| 2X70 | -9.58 |
| 1ZXM | -9.49 |
| 1BGW | -9.43 |
Stability of Nickel-Lapachol Complexes
The stability of a coordination complex in solution is a critical factor for its biological application. The stability is quantified by the stability constant (or formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s). While specific experimentally determined stability constants for nickel-lapachol complexes are not available in the literature, the methods for their determination are well-established.
Experimental Protocol for Determining Stability Constants by Potentiometric Titration
Potentiometric titration is a common and reliable method for determining the stability constants of metal complexes.[8][9][10][11]
-
Preparation of Solutions: Prepare standard solutions of the ligand (lapachol), the metal salt (nickel(II) chloride or nitrate), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength.
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a reference electrode. The titration is carried out in a thermostatted vessel to maintain a constant temperature.
-
Titration Procedure:
-
Titrate a solution of the strong acid with the strong base.
-
Titrate a solution containing the strong acid and the ligand with the strong base.
-
Titrate a solution containing the strong acid, the ligand, and the metal salt with the strong base.
-
-
Data Analysis: The titration data (pH versus volume of base added) are used to calculate the proton-ligand and metal-ligand stability constants using specialized software that employs numerical methods to solve the mass-balance equations.
Anticancer Activity and Proposed Mechanism of Action
Nickel-lapachol complexes have demonstrated significant potential as anticancer agents, often exhibiting higher cytotoxicity than lapachol itself.[12] While the precise molecular mechanisms are still under investigation, evidence from studies on lapachol and other metal-lapachol complexes suggests a multi-faceted mode of action.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation
A prominent proposed mechanism for the anticancer activity of metal-lapachol complexes involves the generation of reactive oxygen species (ROS) within cancer cells.[13][14][15] The redox cycling of the naphthoquinone moiety, facilitated by the coordinated metal ion, can lead to the production of superoxide radicals and hydrogen peroxide. This increase in intracellular ROS levels can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis (programmed cell death).
Caption: Proposed ROS-mediated apoptosis by nickel-lapachol.
Potential Involvement of NF-κB and PI3K/Akt/mTOR Signaling Pathways
While direct evidence for the effect of nickel-lapachol on specific signaling pathways is limited, the known activities of lapachol and nickel provide clues to potential targets. Lapachol has been shown to modulate the NF-κB signaling pathway, which is often dysregulated in cancer and plays a key role in inflammation, cell survival, and proliferation. Nickel ions can also influence various signaling pathways, including those involved in hypoxia and cell stress responses. It is plausible that nickel-lapachol complexes could interfere with crucial cancer-related signaling cascades such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.
Caption: Hypothetical targeting of signaling pathways.
Experimental Workflow for Anticancer Activity Evaluation
A typical workflow for assessing the anticancer potential of a newly synthesized nickel-lapachol complex is depicted below.
Caption: Workflow for evaluating anticancer potential.
Experimental Protocol: MTT Assay for Cytotoxicity [6][16][17][18]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nickel-lapachol complex and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The coordination chemistry of nickel with lapachol presents a fertile ground for the development of novel therapeutic agents. The chelation of lapachol to Ni(II) offers a strategy to enhance its inherent anticancer properties, potentially through mechanisms involving increased cellular uptake, enhanced ROS generation, and modulation of key cancer-related signaling pathways. While significant progress has been made in the synthesis and in-silico evaluation of these complexes, further research is imperative. Future work should focus on obtaining definitive crystal structures of nickel-lapachol complexes to precisely understand their geometry and electronic properties. The experimental determination of stability constants is crucial for predicting their behavior in biological systems. Most importantly, detailed mechanistic studies are required to elucidate the specific signaling pathways targeted by these complexes in cancer cells. Such studies will be instrumental in the rational design of more potent and selective nickel-based anticancer drugs derived from lapachol, paving the way for their potential translation into clinical applications.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [app.jove.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Electrocatalytic Oxidation of Methanol by a Polymeric Ni Complex-Modified Electrode Prepared by a One-Step Cold-Plasma Process [frontiersin.org]
- 5. View of Cyclic Voltammetry, Kinetics, Thermodynamic and Molecular Docking Parameters for the Interaction of Nickel Chloride with Diphenylthiocarbazone | Open Academic Journal of Advanced Science and Technology [onlineacademicpress.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ijnc.ir [ijnc.ir]
- 11. researchgate.net [researchgate.net]
- 12. Copper(II), cobalt(II) and nickel(II) complexes of lapachol: synthesis, DNA interaction, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organometallic anticancer complexes of lapachol: metal centre-dependent formation of reactive oxygen species and correlation with cytotoxicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Organometallic anticancer complexes of lapachol: metal centre-dependent formation of reactive oxygen species and correlation with cytotoxicity. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
Unlocking Lapachol: A Technical Guide to its Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lapachol, a naturally occurring naphthoquinone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the primary natural sources of lapachol, detailed methodologies for its extraction and purification, and an overview of its biosynthetic pathway, offering a comprehensive resource for researchers engaged in the synthesis and development of lapachol-based therapeutics.
Natural Abundance: Identifying the Premier Sources of Lapachol
Lapachol is predominantly found in the heartwood and bark of various species belonging to the Bignoniaceae family, most notably within the Handroanthus and Tabebuia genera. These trees, native to Central and South America, have been a cornerstone of traditional medicine for centuries. Modern analytical techniques have allowed for the quantification of lapachol content in different plant parts, providing valuable data for targeted extraction.
Quantitative Analysis of Lapachol Content
The concentration of lapachol can vary significantly depending on the plant species, the specific tissue, and the extraction method employed. The following table summarizes key quantitative data from various studies to guide researchers in selecting the most potent natural sources.
| Plant Species | Plant Part | Extraction Method | Lapachol Yield (% w/w) | Reference |
| Handroanthus impetiginosus | Heartwood | Not Specified | High concentration | [1][2] |
| Tabebuia avellanedae | Wood | Supercritical CO2 Extraction (40°C, 200 bar) | ~1.7% | [3][4] |
| Tabebuia avellanedae | Wood | Soxhlet (CH2Cl2) | Higher than SFE | [3] |
| Tabebuia avellanedae | Stem Inner Bark | Not Specified | 7% | [5] |
| Tecomella undulata | Stem Inner Bark | Water Bath (75 hrs) | 3.4% | [5] |
| Tecomella undulata | Stem Inner Bark | Soxhlet | 0.5% | [5] |
| Tabebuia guayacan | Not Specified | Not Specified | Source of Lapachol | [1] |
| Kigelia pinnata | Not Specified | Not Specified | Source of Lapachol | [1] |
| Phyllarthron comorense | Not Specified | Not Specified | Source of Lapachol | [1] |
| Radermachera sinica | Not Specified | Not Specified | Source of Lapachol | [1] |
From Plant to Pure Compound: Experimental Protocols
The efficient isolation of lapachol from its natural sources is a critical step in its journey from a raw botanical material to a purified compound ready for synthesis and pharmacological evaluation. The following sections detail standardized protocols for the extraction and purification of lapachol.
Experimental Workflow for Lapachol Isolation
References
Methodological & Application
In-Depth Synthesis Protocols for Nickel-Lapachol Complexes: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of two distinct nickel-lapachol complexes: Bis(lapacholato)di(ethanol)nickel(II) [Ni(Lap)₂(EtOH)₂] and Bis(lapacholato)(1,10-phenanthroline)nickel(II) [Ni(Lap)₂(phen)]. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the potential synergistic effects of combining the bioactive lapachol ligand with a nickel metal center.
This document outlines the necessary reagents, step-by-step procedures, and expected characterization data to facilitate the successful synthesis and identification of these nickel-lapachol complexes in a laboratory setting.
Synthesis of Bis(lapacholato)di(ethanol)nickel(II) [Ni(Lap)₂(EtOH)₂]
This protocol is adapted from the synthetic methodology reported by Hernandez-Molina et al. in Polyhedron (2007).
Experimental Protocol
A straightforward synthesis of [Ni(Lap)₂(EtOH)₂] involves the direct reaction of a nickel(II) salt with lapachol in an ethanolic solution. The ethanol serves as both the solvent and a ligand in the final complex.
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone)
-
Absolute Ethanol (EtOH)
Procedure:
-
Dissolution of Lapachol: Dissolve lapachol in warm absolute ethanol.
-
Addition of Nickel Salt: To the lapachol solution, add a solution of nickel(II) acetate tetrahydrate in absolute ethanol. A typical molar ratio would be 2 equivalents of lapachol to 1 equivalent of the nickel salt.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum.
Synthesis Workflow
Caption: Workflow for the synthesis of [Ni(Lap)₂(EtOH)₂].
Synthesis of Bis(lapacholato)(1,10-phenanthroline)nickel(II) [Ni(Lap)₂(phen)]
This protocol is based on the work of Tabrizi et al. as described in the Journal of Biomolecular Structure and Dynamics (2017). This synthesis introduces a secondary ligand, 1,10-phenanthroline, which can modulate the biological activity of the complex.
Experimental Protocol
The synthesis of [Ni(Lap)₂(phen)] is a multi-step process involving the initial formation of the nickel-lapachol complex followed by the addition of the 1,10-phenanthroline ligand.
Materials:
-
Nickel(II) salt (e.g., Nickel(II) chloride hexahydrate, NiCl₂·6H₂O)
-
Lapachol
-
1,10-phenanthroline (phen)
-
Suitable solvent (e.g., methanol or ethanol)
-
Base (e.g., triethylamine, Et₃N)
Procedure:
-
Ligand Solution: Prepare a solution of lapachol and 1,10-phenanthroline in the chosen solvent.
-
Deprotonation: Add a base, such as triethylamine, to the ligand solution to deprotonate the hydroxyl group of lapachol, facilitating coordination to the nickel center.
-
Nickel Salt Addition: Slowly add a solution of the nickel(II) salt in the same solvent to the ligand mixture. A 1:2:1 molar ratio of Ni(II):Lapachol:Phenanthroline is typically used.
-
Reaction: Stir the reaction mixture at room temperature for a specified period to allow for complex formation, often indicated by a color change and precipitation.
-
Isolation: Collect the resulting solid product by filtration.
-
Washing: Wash the precipitate with the solvent to remove impurities.
-
Drying: Dry the purified complex in a desiccator or under vacuum.
Synthesis Workflow
Caption: Workflow for the synthesis of [Ni(Lap)₂(phen)].
Characterization Data
Successful synthesis of the nickel-lapachol complexes should be confirmed through various analytical techniques. The following table summarizes the expected characterization data based on the literature.
| Parameter | [Ni(Lap)₂(EtOH)₂] | [Ni(Lap)₂(phen)] |
| Appearance | Crystalline Solid | Solid |
| Molar Mass ( g/mol ) | 631.42 | 721.46 |
| Elemental Analysis | C, H, Ni analysis should match the formula. | C, H, N, Ni analysis should match the formula. |
| Infrared (IR) Spec. | Characteristic shifts in C=O and O-H bands. | Characteristic shifts in C=O and C=N bands. |
| UV-Vis Spectroscopy | Absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer. | Absorption bands corresponding to d-d transitions, ligand-to-metal charge transfer, and π-π* transitions of phenanthroline. |
Concluding Remarks
The protocols described herein provide a comprehensive guide for the synthesis of [Ni(Lap)₂(EtOH)₂] and [Ni(Lap)₂(phen)]. Researchers are advised to consult the original publications for more detailed analytical data and further experimental insights. The successful synthesis and characterization of these complexes will enable further investigation into their potential applications in drug discovery and development.
Application Notes and Protocols for the Characterization of Nickel Lapachol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methods used to characterize nickel lapachol, a coordination complex with significant potential in medicinal chemistry, particularly as an anti-cancer agent. The following protocols and data are intended to serve as a guide for the synthesis, purification, and detailed characterization of this compound.
Synthesis of Nickel(II) Lapachol Complex
This protocol outlines the synthesis of a common nickel(II) lapachol complex, often with a general formula of [Ni(Lap)₂(H₂O)₂], where 'Lap' represents the lapacholate anion.
Protocol:
-
Ligand Preparation: Dissolve lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) in ethanol.
-
Salt Solution: In a separate vessel, dissolve a nickel(II) salt, such as nickel(II) acetate tetrahydrate, in ethanol.
-
Reaction: Slowly add the nickel(II) salt solution to the lapachol solution while stirring continuously. The reaction is typically carried out at room temperature or with gentle heating.
-
Precipitation: The this compound complex will precipitate out of the solution. The color of the precipitate is typically green or reddish-brown.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with ethanol to remove any unreacted starting materials, and then dry it under a vacuum.
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of a Nickel(II) Lapachol complex.
Physicochemical Characterization Techniques
A battery of analytical techniques is employed to confirm the structure, purity, and properties of the synthesized this compound complex.
Spectroscopic Characterization
UV-Vis spectroscopy is used to study the electronic transitions within the complex, providing information about the coordination environment of the nickel ion.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., dimethylformamide - DMF, or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε).
Table 1: Typical UV-Vis Spectral Data for this compound Complexes
| Wavelength (λ_max, nm) | Assignment | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| ~250-280 | π → π* transitions of the naphthoquinone ring | > 10,000 |
| ~330 | n → π* transitions of the naphthoquinone ring | ~ 2,000 - 5,000 |
| ~400-500 | d-d transitions of the Ni(II) ion and/or ligand-to-metal charge transfer (LMCT) | ~ 100 - 1,000 |
FTIR spectroscopy is essential for identifying the functional groups present in the complex and confirming the coordination of the lapachol ligand to the nickel ion.
Experimental Protocol:
-
Sample Preparation: The most common method is the preparation of a potassium bromide (KBr) pellet.[1][2] Mix a small amount of the finely ground this compound complex (1-2 mg) with dry KBr powder (100-200 mg).[2] Press the mixture in a hydraulic press to form a transparent pellet.[2] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample.[1][2]
-
Instrumentation: Use an FTIR spectrometer.
-
Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the complex with that of free lapachol to identify shifts in vibrational frequencies upon coordination.
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for Lapachol and its Nickel Complex
| Functional Group | Lapachol | This compound Complex | Interpretation of Shift |
| O-H stretch | ~3350 (broad) | Absent | Deprotonation of the hydroxyl group upon coordination. |
| C=O stretch (quinone) | ~1664, ~1641 | ~1610, ~1580 | Shift to lower frequency indicates coordination of the carbonyl oxygen to the nickel ion. |
| C-O stretch (phenolic) | ~1230 | ~1250 | Shift to higher frequency confirms coordination of the phenolic oxygen. |
| Ni-O stretch | Not present | ~500-600 | Appearance of new bands confirms the formation of metal-oxygen bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the Ni(II) ion (d⁸ configuration in an octahedral field), obtaining high-resolution ¹H NMR spectra can be challenging. The unpaired electrons cause significant line broadening and large chemical shifts.[3][4]
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Measurement: Acquire the ¹H NMR spectrum. A wider spectral window than for diamagnetic compounds is often necessary.
-
Data Analysis: The signals are typically broad. The absence of the phenolic proton signal (~11-12 ppm in free lapachol) can further confirm its deprotonation upon complexation. The remaining proton signals of the lapachol ligand will be shifted and broadened compared to the free ligand.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound complex (typically 5-10 mg) in an alumina or platinum crucible.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Measurement: Heat the sample from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the TGA curve for mass loss steps and the DSC curve for endothermic or exothermic events.
Table 3: Typical Thermal Decomposition Data for a Hydrated this compound Complex
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 100 - 200 | ~5-10% | Loss of coordinated water molecules. |
| 250 - 500 | Variable | Decomposition of the lapachol ligand. |
| > 500 | - | Formation of a stable nickel oxide residue. |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of the this compound complex, including bond lengths, bond angles, and the coordination geometry around the nickel center.
Protocol:
-
Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a solution of the complex.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.
Biological Activity and Signaling Pathway
This compound complexes have demonstrated promising anti-cancer activity. While the precise signaling pathway for this compound is still under investigation, studies on the related compound, β-lapachone, suggest that it induces apoptosis through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways.[5][6][7] It is plausible that this compound may exert its effects through a similar mechanism.
Proposed Signaling Pathway for Lapachol-induced Apoptosis (based on β-lapachone studies):
Caption: Proposed signaling cascade for this compound-induced apoptosis.
Disclaimer: The signaling pathway depicted is based on studies of the related compound β-lapachone and represents a plausible mechanism for this compound. Further research is required for definitive confirmation.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. β-lapachone-Induced Apoptosis of Human Gastric Carcinoma AGS Cells Is Caspase-Dependent and Regulated by the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Lapachone Significantly Increases the Effect of Ionizing Radiation to Cause Mitochondrial Apoptosis via JNK Activation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nickel-Lapachol Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental procedures for conducting bioassays with nickel-lapachol complexes. The protocols are based on established methodologies and published research, offering a framework for investigating the cytotoxic and potential antimicrobial activities of this compound.
Overview of Nickel-Lapachol Complexes
Lapachol, a naturally occurring naphthoquinone, has demonstrated a range of biological activities. Its complexation with metal ions, such as nickel(II), can enhance its therapeutic potential. A notable example is the nickel(II)-lapachol complex containing a 1,10-phenanthroline ligand, with the chemical structure [Ni(Lap)₂(phen)].[1] In silico studies suggest that nickel-lapachol complexes have the potential to be effective anticancer agents due to their favorable interactions with various tumor proteins.[2]
In Vitro Cytotoxicity Bioassays
The in vitro cytotoxic potential of nickel-lapachol complexes has been evaluated against various human cancer cell lines, demonstrating promising antitumor activity.[1]
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for the nickel-lapachol complex [Ni(Lap)₂(phen)] against different human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | 0.15 ± 0.02 |
| HepG-2 | Liver Hepatocellular Carcinoma | 1.89 ± 0.14 |
| HT-29 | Colorectal Adenocarcinoma | 2.41 ± 0.21 |
Data sourced from Tabrizi et al. (2017).[1]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Nickel-lapachol complex
-
Human cancer cell lines (e.g., HeLa, HepG-2, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the nickel-lapachol complex in DMSO.
-
Create a series of dilutions of the complex in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the nickel-lapachol complex.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Bioassays (Prophetic)
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Materials:
-
Nickel-lapachol complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in their respective growth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the nickel-lapachol complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the complex in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.
-
Caption: General workflow for antimicrobial susceptibility testing.
Putative Signaling Pathway and Mechanism of Action
The cytotoxic activity of the nickel-lapachol complex is believed to be mediated through its interaction with DNA.[1] Lapachol and its derivatives have been shown to inhibit DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription.[3][4] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The complexation with nickel may enhance this activity.
Caption: Putative mechanism of action for the Nickel-Lapachol complex.
References
- 1. Copper(II), cobalt(II) and nickel(II) complexes of lapachol: synthesis, DNA interaction, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Cytotoxic and DNA-topoisomerase effects of lapachol amine derivatives and interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lapachol on rat C6 glioma in vitro and in vivo by targeting DNA topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nickel-Lapachol
Introduction
Lapachol, a naturally occurring naphthoquinone, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The therapeutic potential of lapachol can be enhanced through coordination with metal ions, such as nickel (II), to form metal-ligand complexes. The resulting nickel-lapachol complex exhibits modified physicochemical properties and biological activities, making it a promising candidate for drug development.
Accurate and precise quantification of nickel-lapachol in various matrices, including pharmaceutical formulations and biological samples, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. These application notes provide detailed protocols for the quantitative analysis of nickel-lapachol using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry.
General Experimental Workflow
The general workflow for the quantification of nickel-lapachol involves several key stages, from sample acquisition to final data analysis. The specific steps may vary depending on the analytical method employed and the nature of the sample matrix.
Caption: General workflow for the quantification of nickel-lapachol.
Application Note 1: Quantification of Nickel-Lapachol by RP-HPLC-UV
Reverse-Phase High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the separation and quantification of pharmaceutical compounds. This method is highly suitable for the analysis of nickel-lapachol, offering excellent specificity and sensitivity. The protocol described is based on a validated method for lapachol and can be adapted and validated for the nickel-lapachol complex.[1]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method for nickel-lapachol, based on a validated method for lapachol.[1] These parameters should be confirmed during in-house method validation.
| Parameter | Expected Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined (expected to be ≤ 0.5 µg/mL) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank matrix |
Experimental Protocol
Nickel-lapachol is separated from other matrix components on a C18 reverse-phase column using an isocratic mobile phase. Quantification is achieved by measuring the UV absorbance at the wavelength of maximum absorbance (λmax) for the complex and comparing the peak area to a calibration curve prepared from known concentrations of a nickel-lapachol standard.
-
Nickel-Lapachol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (deionized or HPLC grade)
-
Ethyl acetate (analytical grade)
-
Formic acid (analytical grade)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the nickel-lapachol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
This is a general liquid-liquid extraction protocol that should be optimized for the specific matrix.[2]
-
To 500 µL of plasma sample, add 1.5 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject into the HPLC system.
-
Mobile Phase: Methanol: 5% Acetic Acid in Water (80:20 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 20 µL[1]
-
Detection Wavelength (λmax): To be determined by scanning the nickel-lapachol standard (lapachol is detected at 278 nm[1]).
-
Run Time: Approximately 10 minutes (adjust as needed for elution of the complex).
Caption: Experimental workflow for the HPLC-UV analysis of nickel-lapachol.
Application Note 2: Quantification of Nickel-Lapachol by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range. The formation of the nickel-lapachol complex results in a colored solution, making it amenable to this technique. This method is particularly useful for the analysis of relatively pure samples, such as pharmaceutical formulations.
Quantitative Data Summary
The following table presents illustrative performance characteristics for a UV-Vis spectrophotometric method. These values need to be determined experimentally during method validation.
| Parameter | Expected Value |
| λmax (Wavelength of Max. Absorbance) | To be determined (e.g., 350-450 nm) |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocol
The concentration of nickel-lapachol in a solution is determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law. A calibration curve of absorbance versus concentration is constructed using standard solutions of known concentrations.
-
Nickel-Lapachol reference standard
-
Methanol (spectroscopic grade) or other suitable solvent
-
Deionized water
-
UV-Vis spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Primary Stock Solution (500 µg/mL): Accurately weigh 25 mg of the nickel-lapachol reference standard and dissolve it in 50 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2.5, 5, 10, 15, 20, 25 µg/mL) by diluting the primary stock solution with methanol in volumetric flasks.[3]
-
Accurately weigh a portion of the formulation (e.g., ground tablet, cream) equivalent to approximately 10 mg of nickel-lapachol.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the complex.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm filter to remove any excipients.
-
Dilute the filtered solution with methanol to a concentration within the linear range of the calibration curve.
-
Determine λmax: Scan a mid-range standard solution (e.g., 10 µg/mL) from 200 to 800 nm against a methanol blank to determine the wavelength of maximum absorbance.
-
Zero the Instrument: Use methanol as the blank to zero the spectrophotometer at the determined λmax.
-
Measure Absorbance: Measure the absorbance of each standard solution and the prepared sample solutions at λmax.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
Method Validation Overview
Any analytical method developed for the quantification of nickel-lapachol must be validated to ensure its performance is suitable for the intended application. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Logical relationships in analytical method validation.
References
Application Notes and Protocols for Nickel Lapachol in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging potential of nickel lapachol as an anticancer agent. This document details its putative mechanisms of action, offers structured protocols for in vitro evaluation, and presents available data to guide further research and development.
Introduction
Lapachol, a naturally occurring 1,4-naphthoquinone derived from the bark of trees from the Bignoniaceae family, has long been recognized for its cytotoxic properties against cancer cells.[1] The complexation of lapachol with metal ions has been explored as a strategy to enhance its therapeutic index and overcome limitations such as poor aqueous solubility. This compound, a complex of lapachol with nickel (II), has demonstrated promising antitumor properties and antioxidant activities, suggesting its potential as a novel anticancer therapeutic.[1] In silico studies have indicated that this compound exhibits greater binding energies to a wide range of tumor-associated proteins compared to lapachol, highlighting its potential for enhanced efficacy.[1]
Putative Mechanism of Action
The precise anticancer mechanism of this compound is still under investigation. However, based on studies of lapachol and its other metal complexes, several key signaling pathways are likely implicated. The parent compound, lapachol, has been shown to exert its anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of the tumor microenvironment.
A significant aspect of lapachol's activity is its ability to reverse the polarization of M2-like macrophages to an M1-like phenotype, thereby alleviating the immunosuppressive tumor microenvironment. This repolarization is mediated through the activation of the NF-κB signaling pathway.[2] It is hypothesized that this compound may share or enhance this immunomodulatory activity.
Furthermore, organometallic complexes of lapachol have been shown to induce apoptosis in human tumor cell lines, a process linked to the generation of reactive oxygen species (ROS) and oxidative stress.[3] The metal center plays a crucial role in this activity, suggesting that the nickel ion in this compound could be a key determinant of its cytotoxic effects.
dot digraph "putative_mechanism_of_action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Nickel_Lapachol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Cell" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "M2_Macrophage" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "M1_Macrophage" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "NF_kB_Activation" [shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; "ROS_Generation" [shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Immunosuppressive_TME" [label="Immunosuppressive\nTumor Microenvironment", shape=ellipse, style=dashed]; "Anti_tumor_Immunity" [label="Enhanced Anti-tumor\nImmunity", shape=ellipse, style=dashed];
"Nickel_Lapachol" -> "Tumor_Cell" [label="Induces"]; "Nickel_Lapachol" -> "M2_Macrophage" [label="Targets"]; "M2_Macrophage" -> "NF_kB_Activation" [label="Leads to"]; "NF_kB_Activation" -> "M1_Macrophage" [label="Promotes\nPolarization to"]; "M2_Macrophage" -> "Immunosuppressive_TME" [style=dotted]; "M1_Macrophage" -> "Anti_tumor_Immunity" [style=dotted]; "Tumor_Cell" -> "ROS_Generation" [label="Stimulates"]; "ROS_Generation" -> "Apoptosis" [label="Induces"]; } .dot Caption: Putative mechanism of this compound in anticancer activity.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes IC50 values for lapachol and its other metal complexes against various cancer cell lines to provide a comparative baseline.
| Compound/Complex | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lapachol | U373 (Glioblastoma) | ~8 | 72 | [4] |
| Lapachol | A549 (Lung Cancer) | ~8 | 72 | [4] |
| Lapachol | SKMEL-28 (Melanoma) | ~8 | 72 | [4] |
| Lapachol | PC3 (Prostate Cancer) | ~8 | 72 | [4] |
| Lapachol | LoVo (Colon Cancer) | ~8 | 72 | [4] |
| Lapachol | HL60 (Leukemia) | 25 | 48 | [4] |
| Copper (II) Lapachol Complex | A2780 (Ovarian Cancer) | Data not specified | Data not specified | [4] |
| Zinc (II) Lapachol Complex | A2780 (Ovarian Cancer) | Data not specified | Data not specified | [4] |
Note: Researchers are encouraged to determine the IC50 of this compound in their specific cancer models of interest.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
dot digraph "experimental_workflow_mtt" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Preparation"; "Seed_Cells" [label="Seed cells in\n96-well plate"]; "Incubate_24h" [label="Incubate 24h"]; "Seed_Cells" -> "Incubate_24h"; }
subgraph "cluster_treatment" { label = "Treatment"; "Prepare_Compound" [label="Prepare this compound\nserial dilutions"]; "Add_Compound" [label="Add compound to cells"]; "Incubate_Treatment" [label="Incubate 24/48/72h"]; "Prepare_Compound" -> "Add_Compound"; "Add_Compound" -> "Incubate_Treatment"; }
subgraph "cluster_assay" { label = "MTT Assay"; "Add_MTT" [label="Add MTT solution"]; "Incubate_MTT" [label="Incubate 3-4h"]; "Solubilize" [label="Solubilize formazan\nwith DMSO"]; "Read_Absorbance" [label="Read absorbance\nat 570 nm"]; "Add_MTT" -> "Incubate_MTT" -> "Solubilize" -> "Read_Absorbance"; }
"Incubate_24h" -> "Prepare_Compound" [style=invis]; "Incubate_Treatment" -> "Add_MTT" [style=invis]; "Read_Absorbance" -> "Data_Analysis" [label="Calculate IC50"]; "Data_Analysis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } .dot Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash adherent cells with PBS, then trypsinize.
-
Combine floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI -)
-
Early apoptotic cells (Annexin V+ / PI -)
-
Late apoptotic/necrotic cells (Annexin V+ / PI +)
-
Necrotic cells (Annexin V- / PI +)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at desired concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
dot digraph "cell_cycle_analysis_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seed_Treat_Cells" [label="Seed and Treat Cells\nwith this compound"]; "Harvest_Cells" [label="Harvest Cells"]; "Fix_Cells" [label="Fix with Cold 70% Ethanol"]; "Stain_DNA" [label="Stain with PI/RNase A"]; "Flow_Cytometry" [label="Analyze by Flow Cytometry"]; "Analyze_Data" [label="Determine Cell Cycle Phase\nDistribution (G0/G1, S, G2/M)"]; "End" [shape=Msquare, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Seed_Treat_Cells"; "Seed_Treat_Cells" -> "Harvest_Cells"; "Harvest_Cells" -> "Fix_Cells"; "Fix_Cells" -> "Stain_DNA"; "Stain_DNA" -> "Flow_Cytometry"; "Flow_Cytometry" -> "Analyze_Data"; "Analyze_Data" -> "End"; } .dot Caption: Workflow for cell cycle analysis using PI staining.
Conclusion
This compound presents a promising avenue for the development of novel anticancer therapeutics. Its potential to modulate the tumor microenvironment and induce cancer cell apoptosis warrants further in-depth investigation. The protocols and data presented herein provide a foundational framework for researchers to explore the anticancer efficacy of this compound in various cancer models. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound, as well as evaluating its in vivo efficacy and safety profile.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Lapachol inhibits the growth of lung cancer by reversing M2-like macrophage polarization via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Nickel-Lapachol Complexes in Organic Catalysis: A Look at Current Research and Future Possibilities
Researchers, scientists, and drug development professionals are constantly seeking novel, efficient, and sustainable catalytic systems. While nickel catalysis has become a cornerstone of modern organic synthesis, the exploration of naturally derived ligands offers a promising avenue for the development of new catalysts. This document delves into the current state of knowledge regarding nickel-lapachol complexes, highlighting their known applications and exploring their potential, yet currently undocumented, use as catalysts in organic reactions.
Currently, the scientific literature on nickel-lapachol complexes is centered on their synthesis and biological evaluation, particularly as potential anticancer agents. There is a notable absence of studies investigating their application as catalysts in organic reactions. However, by examining the synthesis of these complexes and drawing parallels with established nickel-catalyzed methodologies, we can outline potential research directions and provide foundational protocols for their investigation as catalysts.
Nickel-Lapachol Complexes: Synthesis and Biological Activity
Lapachol, a naturally occurring naphthoquinone, is known to coordinate with various transition metals. The synthesis of nickel(II)-lapachol complexes has been reported, primarily in the context of their potential as therapeutic agents.
A notable study by Tabrizi and colleagues described the synthesis of a nickel(II) complex of lapachol containing 1,10-phenanthroline as an ancillary ligand, with the general formula [Ni(Lap)₂(phen)].[1][2] These complexes were primarily investigated for their interaction with DNA and their cytotoxic effects against various cancer cell lines, demonstrating promising antitumor activity.[1][2] The coordination of lapachol to nickel has also been mentioned in theoretical studies exploring the chelation properties of lapachol and its derivatives with metal cations.[3]
While the focus has been on biomedical applications, the very existence of stable nickel-lapachol complexes suggests their potential to be explored in the realm of catalysis. The electronic and steric properties of the lapachol ligand could influence the reactivity and selectivity of the nickel center in catalytic transformations.
Table 1: Synthesized Nickel-Lapachol Complex for Biological Studies
| Complex Formula | Metal Ion | Ligands | Investigated Application | Reference |
| [Ni(Lap)₂(phen)] | Nickel(II) | Lapachol, 1,10-phenanthroline | DNA interaction, Cytotoxicity | [1][2] |
General Protocols for the Synthesis and Handling of Nickel Catalysts
The following protocols are generalized from standard practices in organometallic synthesis and nickel catalysis. They can serve as a starting point for the synthesis and subsequent catalytic testing of nickel-lapachol complexes.
Experimental Protocol 1: Synthesis of a Generic Nickel(II)-Lapachol Complex
Objective: To synthesize a nickel(II) complex with lapachol as a ligand.
Materials:
-
Nickel(II) salt (e.g., Nickel(II) acetate tetrahydrate, Nickel(II) chloride hexahydrate)
-
Lapachol
-
Solvent (e.g., Methanol, Ethanol)
-
Base (e.g., Sodium hydroxide, Triethylamine) (optional, to deprotonate lapachol)
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve lapachol in the chosen solvent in a Schlenk flask.
-
If required, add a stoichiometric amount of a base to deprotonate the hydroxyl group of lapachol, forming the lapacholate anion.
-
In a separate Schlenk flask, dissolve the nickel(II) salt in the same solvent.
-
Slowly add the nickel(II) salt solution to the lapachol solution with vigorous stirring.
-
The reaction mixture may change color, indicating complex formation.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours) to ensure complete reaction.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under vacuum to induce precipitation.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis.
Caption: General workflow for the synthesis of a nickel-lapachol complex.
Potential Applications in Organic Catalysis: An Outlook
Although not yet reported, nickel-lapachol complexes could potentially catalyze a range of organic transformations where other nickel catalysts are active. The unique electronic environment provided by the lapachol ligand could offer advantages in terms of reactivity and selectivity.
Potential Catalytic Reactions:
-
Cross-Coupling Reactions: Nickel catalysts are widely used in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. The nickel-lapachol complex could be screened for its efficacy in these transformations.
-
C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation. Nickel catalysts have shown promise in this area, and the lapachol ligand might facilitate specific C-H activation pathways.
-
Redox Reactions: The redox-active nature of the naphthoquinone moiety in lapachol could play a role in catalytic oxidation or reduction reactions.
Experimental Protocol 2: General Procedure for Screening Nickel-Lapachol as a Catalyst in a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the catalytic activity of a synthesized nickel-lapachol complex in a model Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Synthesized nickel-lapachol complex (catalyst)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Schlenk tubes or reaction vials
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the nickel-lapachol complex (0.01-0.05 mmol, 1-5 mol%).
-
Add the solvent (e.g., 5 mL) and the internal standard.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a certain time (e.g., 12-24 hours).
-
After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short pad of silica gel.
-
Analyze the filtrate by GC or HPLC to determine the conversion of the starting material and the yield of the cross-coupled product.
Caption: A simplified catalytic cycle for a generic nickel-catalyzed cross-coupling reaction.
Conclusion and Future Directions
The exploration of nickel-lapachol complexes as catalysts for organic reactions represents a significant and untapped research area. While current literature focuses on their synthesis for biological applications, the potential for catalytic activity is high. The protocols and outlook provided here serve as a foundational guide for researchers to begin investigating this exciting frontier. Future work should focus on the systematic synthesis of various nickel-lapachol complexes, their thorough characterization, and their screening in a wide array of catalytic transformations. Such studies could unveil novel catalytic systems with unique reactivity and selectivity, driven by the distinct properties of the naturally derived lapachol ligand.
References
- 1. Copper(II), cobalt(II) and nickel(II) complexes of lapachol: synthesis, DNA interaction, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Properties of Lapachol and Its Derivatives and Their Ability to Chelate Iron (II) Cation: DFT and QTAIM Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nickel Lapachol Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel lapachol is a coordination complex of nickel with lapachol, a naturally occurring naphthoquinone derived from the bark of the lapacho tree (Tabebuia avellanedae). Lapachol and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-parasitic, and notably, anticancer properties. The complexation of lapachol with metal ions like nickel can enhance its therapeutic potential by altering its solubility, stability, and mechanism of action.[1] These application notes provide a comprehensive set of cell culture protocols to evaluate the cytotoxic and apoptotic efficacy of this compound against various cancer cell lines. The described assays are fundamental for the preclinical assessment of this compound and for elucidating its molecular mechanism of action.
Data Presentation
A critical aspect of evaluating any potential anticancer compound is to determine its potency across a range of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table provides representative IC50 values for lapachol and other relevant nickel complexes against various cancer cell lines to serve as a reference for experimental design. Researchers should determine the IC50 of this compound for their specific cell lines of interest using the protocols outlined below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Lapachol | U373 | Glioblastoma | ~8 | [2] |
| Lapachol | A549 | Lung Cancer | ~8 | [2] |
| Lapachol | Hs683 | Glioma | ~8 | [2] |
| Lapachol | SKMEL-28 | Melanoma | ~8 | [2] |
| Lapachol | PC3 | Prostate Cancer | ~8 | [2] |
| Lapachol | LoVo | Colon Cancer | ~8 | [2] |
| Lapachol | HL60 | Leukemia | 25 | [3] |
| Nickel Complex 1 | Eca-109 | Esophageal Cancer | 23.95 ± 2.54 | [4] |
| Nickel Complex 2 | Eca-109 | Esophageal Cancer | 18.14 ± 2.39 | [4] |
| Nickel Complex 3 | Eca-109 | Esophageal Cancer | 21.89 ± 3.19 | [4] |
| Nickel Complex 4 | HeLa | Cervical Cancer | 43.39 ± 0.21 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using a suitable software.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular pathways involved in this compound-induced apoptosis. Key proteins to investigate include caspases (initiator and executioner), Bcl-2 family proteins, and members of key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways modulated by this compound and the general experimental workflows for its evaluation.
Caption: Putative signaling pathways of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound efficacy.
References
Application Notes and Protocols for Studying Nickel-Lapachol DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common techniques employed to investigate the interaction between nickel-lapachol complexes and DNA. The protocols outlined below are based on established methodologies for studying metal complex-DNA interactions and are supplemented with specific data where available for nickel-lapachol.
Introduction
Lapachol, a naturally occurring naphthoquinone, and its metal complexes have garnered significant interest due to their potential as therapeutic agents. The interaction of these compounds with DNA is a crucial aspect of their mechanism of action. Understanding the binding mode, affinity, and structural changes induced in DNA upon interaction with nickel-lapachol complexes is essential for the rational design of new and more effective drugs. This document outlines the key experimental techniques used to elucidate these interactions. The primary model complex discussed is a nickel(II) complex of lapachol containing 1,10-phenanthroline, denoted as [Ni(Lap)₂(phen)].
Data Presentation: Quantitative Analysis of Nickel-Lapachol DNA Interaction
The following table summarizes the quantitative data obtained from various techniques studying the interaction of a nickel-lapachol complex with Calf Thymus DNA (CT-DNA).
| Technique | Parameter | Value | Reference |
| Fluorescence Spectroscopy | Apparent Binding Constant (Kapp) | 1.13 x 10⁵ M⁻¹ | [1] |
| UV-Visible Spectroscopy | Binding Constant (Kb) | Data to be determined | |
| Fluorescence Spectroscopy | Stern-Volmer Constant (Ksv) | Data to be determined | |
| Viscosity Measurement | Relative Viscosity Change | Data to be determined | |
| Isothermal Titration Calorimetry | Enthalpy Change (ΔH°) | Data to be determined | |
| Isothermal Titration Calorimetry | Entropy Change (ΔS°) | Data to be determined | |
| Isothermal Titration Calorimetry | Gibbs Free Energy Change (ΔG°) | Data to be determined |
Note: The table will be updated as more specific quantitative data from primary literature becomes available.
Experimental Protocols
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the nickel-lapachol complex upon the addition of DNA. These changes can indicate the mode of interaction and can be used to calculate the intrinsic binding constant (Kb). Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorption[2].
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the nickel-lapachol complex in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in Tris-HCl buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).
-
Prepare a stock solution of Calf Thymus DNA (CT-DNA) in the same buffer. The concentration of DNA can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm. The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is between 1.8 and 1.9[3].
-
-
Titration:
-
Place a fixed concentration of the nickel-lapachol complex in a quartz cuvette.
-
Record the initial absorption spectrum (typically in the range of 200-800 nm).
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the absorption spectrum.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect.
-
The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or a similar binding model.
-
Fluorescence Quenching Spectroscopy
This competitive binding assay uses a fluorescent probe, typically ethidium bromide (EB), which intercalates into DNA and exhibits enhanced fluorescence. A competing molecule, such as the nickel-lapachol complex, can displace the EB, leading to a quenching of the fluorescence. This method is used to determine the apparent binding constant (Kapp) and the Stern-Volmer quenching constant (Ksv).
Protocol:
-
Preparation of EB-DNA Adduct:
-
Prepare a solution of CT-DNA in Tris-HCl buffer.
-
Add ethidium bromide to the DNA solution to form the fluorescent EB-DNA adduct. The solution should be incubated to ensure complete binding.
-
-
Titration:
-
Place the EB-DNA solution in a fluorescence cuvette.
-
Measure the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scan from 550-700 nm).
-
Add increasing concentrations of the nickel-lapachol complex to the cuvette.
-
After each addition, mix and incubate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (nickel-lapachol complex), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
The apparent binding constant (Kapp) can be calculated from the equation: Kapp = (K_EB * [EB]) / [Complex]₅₀ where K_EB is the binding constant of EB to DNA, [EB] is the concentration of EB, and [Complex]₅₀ is the concentration of the complex that causes a 50% reduction in fluorescence intensity.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for detecting conformational changes in DNA upon binding of a ligand. The characteristic CD spectrum of B-form DNA shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). Changes in these bands can indicate intercalation, groove binding, or other structural perturbations.
Protocol:
-
Sample Preparation:
-
Prepare solutions of CT-DNA and the nickel-lapachol complex in a suitable buffer (e.g., phosphate buffer).
-
In a CD cuvette, place a solution of CT-DNA.
-
Record the baseline CD spectrum of the DNA alone (typically in the range of 200-400 nm).
-
-
Titration:
-
Add increasing amounts of the nickel-lapachol complex to the DNA solution.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer and the complex alone from the spectra of the DNA-complex mixtures.
-
Analyze the changes in the positive and negative bands of the DNA spectrum. An increase in the intensity of both bands is often indicative of an intercalative binding mode, suggesting a stabilization of the right-handed B-conformation of DNA.
-
Viscosity Measurements
Hydrodynamic measurements, such as viscosity, are sensitive to changes in the length of the DNA molecule. Classical intercalation, where a ligand inserts between the base pairs, causes an increase in the length of the DNA helix and, consequently, an increase in the viscosity of the DNA solution. In contrast, non-classical interactions like groove binding or electrostatic interactions have a smaller effect on DNA viscosity.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of CT-DNA in the chosen buffer.
-
Prepare a stock solution of the nickel-lapachol complex.
-
-
Measurement:
-
Measure the flow time of the buffer and the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25 °C).
-
Add increasing amounts of the nickel-lapachol complex to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) where η and η₀ are the viscosities of the DNA solution with and without the complex, respectively. The viscosity is proportional to the flow time.
-
Plot the relative viscosity versus the ratio of the concentration of the complex to the concentration of DNA. A significant increase in relative viscosity is indicative of an intercalative binding mode.
-
Agarose Gel Electrophoresis for DNA Cleavage
This technique is used to assess the ability of the nickel-lapachol complex to cleave DNA. Supercoiled plasmid DNA (Form I) is incubated with the complex, and the resulting mixture is separated by agarose gel electrophoresis. If the complex cleaves one strand of the DNA, the supercoiled form is converted to a relaxed circular form (Form II). If both strands are cleaved, a linear form (Form III) is produced. These different forms migrate at different rates in an agarose gel.
Protocol:
-
Reaction Mixture Preparation:
-
In separate microtubes, prepare reaction mixtures containing a constant amount of supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.
-
Add increasing concentrations of the nickel-lapachol complex to the tubes.
-
A control reaction with DNA and buffer only should be included.
-
If the cleavage is thought to be mediated by reactive oxygen species, a reducing agent (e.g., H₂O₂) may be added to some reaction mixtures.
-
-
Incubation:
-
Incubate the reaction mixtures at 37 °C for a specified time (e.g., 1-2 hours).
-
-
Gel Electrophoresis:
-
Add loading dye to each reaction mixture.
-
Load the samples onto an agarose gel (e.g., 1%) containing ethidium bromide.
-
Run the gel in TBE or TAE buffer at a constant voltage.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
Compare the bands in the sample lanes to the control lane. The disappearance of the supercoiled form (Form I) and the appearance of the nicked (Form II) and/or linear (Form III) forms indicate DNA cleavage activity.
-
Visualizations
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Caption: Workflow for Fluorescence Quenching Spectroscopy.
Caption: Workflow for DNA Cleavage Assay via Gel Electrophoresis.
Disclaimer: The provided protocols are intended as a general guide. For precise experimental parameters, including concentrations, buffer compositions, and incubation times, it is imperative to consult the original research articles that specifically investigate the nickel-lapachol DNA interaction.
References
Troubleshooting & Optimization
Technical Support Center: Nickel Lapachol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nickel lapachol, particularly when scaling up from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically involves two main components: the ligand, lapachol, and a nickel(II) salt. Lapachol can be isolated from natural sources, such as the lapacho tree (Tabebuia avellanedae), or synthesized chemically.[1][2] Common nickel(II) salts used for the complexation reaction include nickel(II) acetate, nickel(II) chloride, and nickel(II) nitrate. The choice of the nickel salt can influence the reaction conditions and the final product's purity.
Q2: What is a general procedure for synthesizing this compound in the lab?
A2: A general laboratory-scale synthesis involves dissolving lapachol in a suitable solvent, such as ethanol, followed by the addition of a nickel(II) salt solution.[3] The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the complex formation. In some procedures, a weak base like triethylamine or pyridine may be added to deprotonate the hydroxyl group of lapachol, promoting coordination with the nickel(II) ion.[4] The resulting this compound complex often precipitates out of the solution and can be collected by filtration.
Q3: What are the key challenges when scaling up the synthesis of lapachol, the ligand?
A3: Scaling up the synthesis of lapachol presents several challenges. Historically, synthetic methods have suffered from low overall yields.[4] For instance, early total syntheses reported yields around 35-43%.[1] Large-scale production necessitates robust and high-yielding synthetic routes to be economically viable.[4] Purification of lapachol on a large scale can also be difficult, often requiring techniques like recrystallization to achieve the desired purity.[4]
Q4: What are the potential stability issues with lapachol and its nickel complex?
A4: Lapachol, as a naphthoquinone derivative, can be sensitive to light and high temperatures, which may lead to degradation. Its nickel complex is generally more stable. However, the stability of the this compound complex in different solvents and pH conditions should be evaluated, especially for formulation and storage purposes. The rate of complex formation with nickel can be slower compared to other metals, which might be a factor to consider during scale-up.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to poor solubility of starting materials. | - Optimize the solvent system. A mixture of solvents might be necessary to ensure both lapachol and the nickel salt are fully dissolved.- Increase the reaction temperature moderately, while monitoring for any degradation of lapachol.- Extend the reaction time to allow for complete complexation. |
| Suboptimal pH for complexation. | - If not already using one, consider adding a non-coordinating weak base (e.g., triethylamine) to facilitate the deprotonation of lapachol's hydroxyl group, which is crucial for binding to the nickel ion.[4]- Perform small-scale trials at different pH values to find the optimal range for complex formation. | |
| Product Contamination/ Impurities | Presence of unreacted starting materials (lapachol, nickel salt). | - After filtration, wash the this compound precipitate thoroughly with the reaction solvent to remove any unreacted soluble starting materials.- Recrystallization of the final product from a suitable solvent can significantly improve purity.[4] |
| Formation of side products from lapachol degradation. | - Protect the reaction mixture from light.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if heating for extended periods. | |
| Inconsistent color of the final product. | - The color of the this compound complex can be an indicator of its purity and coordination environment. Inconsistent color may suggest the presence of impurities or different polymorphic forms.- Ensure consistent reaction conditions (temperature, stirring rate, addition rate of reagents) between batches.- Characterize the product using techniques like UV-Vis spectroscopy to confirm batch-to-batch consistency. | |
| Difficulty with Product Isolation | The this compound complex is too soluble in the reaction solvent. | - If the product does not precipitate, try to induce precipitation by cooling the reaction mixture or by adding an anti-solvent (a solvent in which the complex is insoluble).- Alternatively, the solvent can be removed under reduced pressure to obtain the solid product, which can then be purified. |
| The product is an oil or a sticky solid. | - This could be due to residual solvent or impurities. Try triturating the product with a non-polar solvent (e.g., hexane) to induce solidification and remove soluble impurities.- Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Synthesis of Lapachol (Illustrative Method)
This protocol is based on a method for the synthesis of lapachol, which is a precursor for this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxy-1,4-naphthoquinone in dimethylsulfoxide (DMSO).
-
Addition of Reagents: Add sodium iodide and a weak base, such as triethylamine, to the solution.[4]
-
Alkylation: Slowly add 1-bromo-3-methyl-2-butene to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent like toluene.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude lapachol can be purified by column chromatography or recrystallization.[4]
Synthesis of this compound Complex
This protocol is a general method for the complexation of lapachol with nickel(II).
-
Preparation of Solutions: Prepare a solution of lapachol in ethanol. In a separate flask, prepare a solution of nickel(II) acetate in ethanol.
-
Complexation Reaction: Slowly add the nickel(II) acetate solution to the lapachol solution with constant stirring.[3]
-
Precipitation: A precipitate of the this compound complex should form. Continue stirring for a few hours to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the final product in a vacuum oven.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lapachol Synthesis Yield (Petti and Houghton) | 35% | [1] |
| Lapachol Synthesis Yield (Kazantzi et al.) | 43% | [1] |
| Lapachol Synthesis Yield (Lithium Salt Method) | 40% | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Nickel-Lapachol Synthesis
Welcome to the technical support center for the synthesis of nickel-lapachol complexes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions to maximize yield and purity. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of nickel-lapachol complexes?
The synthesis of nickel-lapachol, a coordination complex, involves the reaction of a nickel(II) salt with lapachol, a naturally occurring naphthoquinone.[1] Lapachol acts as a bidentate ligand, coordinating to the nickel(II) ion through the oxygen atoms of its hydroxyl and carbonyl groups after deprotonation.[1] The reaction is typically carried out in a suitable solvent, leading to the formation of a stable nickel-lapachol complex.
Q2: What are the common nickel precursors used in the synthesis?
The most commonly used precursor is nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O). Other nickel(II) salts such as nickel(II) chloride (NiCl₂) or nickel(II) nitrate (Ni(NO₃)₂) can also be used, but the acetate salt is often preferred due to its good solubility in common organic solvents and the benign nature of the acetate byproduct.
Q3: Can other ligands be incorporated into the nickel-lapachol complex?
Yes, ternary complexes of nickel-lapachol can be synthesized by introducing a secondary ligand. A common example is the use of 1,10-phenanthroline (phen), which results in the formation of a [Ni(Lap)₂(phen)] complex.[2] The inclusion of such ligands can modify the electronic and steric properties of the complex, potentially influencing its biological activity.
Experimental Protocols
Protocol 1: Synthesis of Bis(lapacholato)diaquanickel(II) - [Ni(Lap)₂(H₂O)₂]
This protocol is a standard method for preparing the basic nickel-lapachol complex.
Materials:
-
Lapachol (HLap)
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Dissolve lapachol in absolute ethanol in a round-bottom flask with stirring. A typical concentration is 0.1 M.
-
In a separate beaker, dissolve nickel(II) acetate tetrahydrate in a minimal amount of a 1:1 ethanol/water mixture. The molar ratio of lapachol to nickel(II) acetate should be 2:1.
-
Slowly add the nickel(II) acetate solution to the lapachol solution dropwise while stirring vigorously at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate should be observed.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator over silica gel.
dot
Synthesis workflow for [Ni(Lap)₂(H₂O)₂].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal stoichiometry. 3. Product loss during work-up. 4. Inappropriate solvent. | 1. Increase reaction time or gently heat the mixture (e.g., to 40-50°C). 2. Ensure a precise 2:1 molar ratio of lapachol to nickel(II) salt. 3. Minimize the volume of washing solvent and ensure it is cold. 4. While ethanol is standard, other alcohols like methanol can be trialed. |
| Product is an Oily or Gummy Solid | 1. Presence of impurities. 2. Incomplete solvent removal. 3. Use of a non-coordinating solvent that does not favor crystallization. | 1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). 2. Ensure thorough drying under vacuum. 3. Consider switching to a solvent that can coordinate to the nickel center, such as ethanol. |
| Product is a Different Color than Expected (e.g., not green) | 1. Incorrect nickel oxidation state (unlikely under these conditions). 2. Presence of impurities from starting materials. 3. Formation of a different complex (e.g., with a different stoichiometry). | 1. Characterize the product using techniques like UV-Vis spectroscopy. 2. Ensure the purity of lapachol and the nickel salt. 3. Re-evaluate the stoichiometry of the reactants. |
| Precipitate Does Not Form | 1. Solution is not supersaturated. 2. Reaction has not initiated. 3. pH of the reaction mixture is too low. | 1. Reduce the volume of the solvent by gentle evaporation. 2. Add a seed crystal of the desired product. 3. Add a small amount of a weak base (e.g., a few drops of dilute sodium hydroxide solution) to facilitate deprotonation of lapachol.[3][4] |
Optimizing Reaction Conditions: Data Summary
The yield and purity of the nickel-lapachol complex are sensitive to several reaction parameters. The following tables summarize the expected impact of these parameters based on general principles of coordination chemistry and available literature on related complexes.
Table 1: Effect of Stoichiometry on Yield
| Molar Ratio (Lapachol:Ni) | Expected Yield | Observations |
| 1:1 | Low | Incomplete complexation of nickel. |
| 2:1 | Optimal | Stoichiometrically favored for the formation of [Ni(Lap)₂L'₂] type complexes. |
| 3:1 or higher | May decrease | Excess lapachol can complicate purification without significantly improving the yield of the desired 2:1 complex. |
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature | Reaction Time | Expected Yield | Potential Issues |
| Room Temperature | 2-4 hours | Good | Slower reaction rate. |
| 40-50°C | 1-2 hours | Potentially higher | Increased rate of side reactions or decomposition at higher temperatures. |
| > 60°C | < 1 hour | May decrease | Risk of lapachol degradation or formation of undesired byproducts. |
Table 3: Effect of Solvent on Product Formation
| Solvent | Product Characteristics | Rationale |
| Ethanol | Crystalline solid | Good solvent for lapachol and promotes the formation of a well-defined product. |
| Methanol | Crystalline solid | Similar to ethanol, can be a suitable alternative. |
| Dichloromethane | May result in an oily product | Non-coordinating solvent, may not facilitate crystallization as effectively. |
| Dimethylformamide (DMF) | Soluble complex, difficult to precipitate | Strong coordinating solvent that can compete with lapachol for binding to the nickel center. |
dot
Key parameters influencing nickel-lapachol synthesis.
References
Technical Support Center: Purification of Nickel Lapachol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of nickel lapachol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated this compound | 1. Incomplete reaction between lapachol and nickel(II) salt.2. Suboptimal pH for complexation.3. Loss of product during washing steps. | 1. Ensure stoichiometric amounts or a slight excess of the nickel salt are used. Monitor the reaction progress using thin-layer chromatography (TLC).2. Adjust the pH of the reaction mixture to a weakly basic condition (pH 7-8) to facilitate the deprotonation of lapachol and its coordination with Ni(II) ions.3. Use a minimal amount of cold solvent for washing the precipitate to minimize dissolution. |
| Product Contaminated with Unreacted Lapachol | 1. Insufficient amount of nickel(II) salt used.2. Inefficient precipitation of the this compound complex. | 1. Recalculate the stoichiometry and ensure the nickel salt is not the limiting reagent.2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture). Lapachol is more soluble in ethanol than this compound. |
| Presence of Green/Blue Impurities (likely Nickel Salts) | 1. Excess nickel(II) salt used in the reaction.2. Inadequate washing of the final product. | 1. Wash the this compound precipitate thoroughly with deionized water to remove water-soluble nickel salts.2. If simple washing is insufficient, consider reprecipitating the this compound complex. |
| Product is an Amorphous Powder Instead of Crystalline Solid | 1. Rapid precipitation of the complex.2. Presence of impurities hindering crystal growth. | 1. Slow down the rate of precipitation by controlling the rate of addition of the nickel(II) salt solution or by adjusting the temperature.2. Attempt recrystallization from an appropriate solvent to obtain a crystalline product. |
| Difficulty in Filtering the Precipitate | 1. Very fine particle size of the precipitate. | 1. Allow the precipitate to digest (stand in the mother liquor) for a period to allow for particle growth.2. Use a centrifuge to collect the solid instead of filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Pure this compound is typically a reddish-brown to dark brown solid. The exact color can vary slightly depending on the crystalline form and purity.
Q2: How can I confirm the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Infrared (IR) Spectroscopy: The disappearance of the O-H stretching band from free lapachol (around 3350 cm⁻¹) and shifts in the C=O stretching frequencies are indicative of complex formation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While nickel(II) is paramagnetic, which can lead to broad peaks, NMR can still be used to detect the absence of signals corresponding to free lapachol.
-
Elemental Analysis: This technique can determine the percentage of carbon, hydrogen, and nickel in the sample, which can be compared to the theoretical values for the [Ni(lapachol)₂] complex.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q3: What are the best solvents for recrystallizing this compound?
A3: While specific data for this compound is scarce, solvent systems commonly used for similar metal complexes can be explored. A good starting point would be a mixed solvent system, such as ethanol/water or acetone/water. The goal is to find a solvent in which this compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
Q4: My this compound seems to be insoluble in common organic solvents. What should I do?
A4: this compound, being a coordination complex, may exhibit lower solubility in common organic solvents compared to its parent ligand, lapachol. For analytical purposes, small amounts may be dissolved in coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For purification, if recrystallization is challenging due to low solubility, washing the crude product extensively with solvents that dissolve the impurities (e.g., water for nickel salts, ethanol for excess lapachol) is a crucial step.
Q5: Can I use column chromatography to purify this compound?
A5: While possible, column chromatography of coordination complexes can be challenging due to potential decomposition on the stationary phase or strong adsorption. If attempted, a neutral stationary phase like silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) could be explored. However, precipitation and recrystallization are generally the preferred methods for purifying this compound.
Experimental Protocols
Protocol 1: Synthesis and Precipitation of this compound
This protocol describes a general method for the synthesis of this compound via precipitation.
-
Dissolve Lapachol: Dissolve lapachol in a suitable organic solvent such as ethanol.
-
Prepare Nickel(II) Solution: Prepare an aqueous solution of a nickel(II) salt (e.g., nickel(II) chloride or nickel(II) acetate).
-
Reaction: Slowly add the nickel(II) solution to the lapachol solution with constant stirring.
-
pH Adjustment: Adjust the pH of the mixture to slightly basic (pH 7-8) using a dilute base (e.g., 0.1 M NaOH) to facilitate the complexation. A precipitate should form.
-
Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to digest and the reaction to complete.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the precipitate sequentially with deionized water (to remove unreacted nickel salts) and a small amount of cold ethanol (to remove unreacted lapachol).
-
Drying: Dry the purified this compound in a desiccator or under vacuum at a low temperature.
Protocol 2: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized.
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which this compound has low solubility at room temperature but is significantly more soluble at a higher temperature (e.g., ethanol/water).
-
Dissolution: Suspend the crude this compound in a minimal amount of the chosen solvent in a flask.
-
Heating: Gently heat the suspension with stirring until the solid dissolves completely. Add a small amount of additional solvent if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
troubleshooting nickel lapachol characterization data interpretation
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the synthesis and characterization of nickel-lapachol complexes. It offers insights into interpreting analytical data and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a nickel-lapachol complex. Which characterization techniques are essential to confirm its formation and structure?
A1: A comprehensive characterization of your nickel-lapachol complex should involve a combination of spectroscopic and analytical methods. Essential techniques include UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the coordination of lapachol to the nickel ion. For a more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are highly recommended. Additionally, techniques like elemental analysis and thermal analysis (TGA/DSC) can provide valuable information about the complex's composition and thermal stability.[1][2]
Q2: My UV-Vis spectrum of the nickel-lapachol complex shows a shift in the absorption bands compared to the free lapachol ligand. What does this indicate?
A2: A shift in the UV-Vis absorption bands is a strong indicator of complex formation. Typically, the π → π* and n → π* transitions of the lapachol ligand will shift to longer wavelengths (a bathochromic or red shift) upon coordination to the nickel ion.[3] This is due to the interaction between the metal d-orbitals and the ligand's molecular orbitals, which alters the energy levels of the chromophore. The appearance of new, weaker bands in the visible region may also be observed, corresponding to d-d transitions of the Ni(II) center.
Q3: The hydroxyl (-OH) stretching band has disappeared from the FTIR spectrum of my product. What is the significance of this?
A3: The disappearance of the broad -OH stretching band, typically seen around 3351 cm⁻¹ in the FTIR spectrum of free lapachol, is a key piece of evidence for successful complexation.[4] It indicates that the acidic proton of the hydroxyl group has been removed and the oxygen atom is now coordinated to the nickel ion.
Q4: The carbonyl (C=O) stretching frequencies in the FTIR spectrum have shifted to lower wavenumbers. Why does this happen?
A4: The carbonyl groups of lapachol are also involved in the coordination to the nickel ion. When the carbonyl oxygen donates electron density to the metal center, the C=O bond is weakened. This weakening of the bond results in a shift of the C=O stretching vibration to a lower frequency (lower wavenumber) in the FTIR spectrum.[4] This is another strong confirmation of complex formation.
Q5: The ¹H NMR spectrum of my nickel-lapachol complex has very broad peaks, and some are shifted to unusual ppm values. Is my sample impure?
A5: Not necessarily. Nickel(II) complexes are often paramagnetic, which can have a significant effect on the NMR spectrum.[5][6][7] The unpaired electrons on the nickel ion create a local magnetic field that can cause rapid nuclear relaxation, leading to significant broadening of the NMR signals.[7][8] Furthermore, the interaction of the ligand's protons with the paramagnetic center can cause large shifts in their resonance frequencies (hyperfine shifts), moving them far outside the typical diamagnetic range.[9] While impurity can also cause peak broadening, the presence of a paramagnetic metal center is a more likely explanation in this context.
Troubleshooting Guides
UV-Vis Spectroscopy
| Observed Problem | Potential Cause | Suggested Solution |
| No significant shift in λmax compared to free lapachol. | Incomplete or failed reaction; complex has dissociated in the chosen solvent. | Confirm the reaction completion with other techniques like FTIR. Try a different, less coordinating solvent for the UV-Vis measurement. |
| Spectrum shows a broad, featureless absorption. | Presence of suspended solid particles (scattering); sample concentration is too high. | Filter the sample solution through a syringe filter before measurement. Dilute the sample to an appropriate concentration. |
| Unexpected shoulder peak appears. | Presence of an impurity; existence of multiple complex species in equilibrium. | Re-purify the complex. Analyze the effect of concentration or temperature on the spectrum to check for equilibrium. |
| Absorbance is unstable and drifts over time. | Complex is degrading or reacting with the solvent. | Use a freshly prepared solution. Choose a more inert solvent. Acquire the spectrum immediately after preparation. |
FTIR Spectroscopy
| Observed Problem | Potential Cause | Suggested Solution |
| -OH band is still present in the complex's spectrum. | Incomplete reaction; presence of unreacted lapachol or water. | Re-purify the product, for instance, by recrystallization. Ensure the sample is thoroughly dried before analysis. |
| Shift in C=O bands is very small (< 10 cm⁻¹). | Weak coordination; incorrect assignment of carbonyl bands. | Re-evaluate the synthesis conditions to favor stronger coordination. Compare with literature data for similar complexes. |
| Spectrum has broad features and poor resolution. | Sample is wet (presence of water); poor contact with the ATR crystal. | Dry the sample thoroughly under vacuum. Ensure good pressure and contact if using an ATR accessory. |
¹H NMR Spectroscopy
| Observed Problem | Potential Cause | Suggested Solution |
| Signals are extremely broad, almost undetectable. | High paramagnetism of the Ni(II) center; sample aggregation.[7] | Use a spectrometer with a higher magnetic field. Perform the NMR at different temperatures to see if sharpening occurs. Try a different deuterated solvent. |
| Chemical shifts are far downfield or upfield. | Paramagnetic nature of the complex.[9] | This is expected for paramagnetic complexes. The focus should be on the pattern and relative shifts rather than their absolute positions compared to diamagnetic compounds. |
| Multiple sets of broad signals are observed. | Presence of isomers (e.g., cis/trans) or different coordination geometries in solution. | Variable-temperature NMR studies can help to see if the species are interconverting. |
Summary of Expected Quantitative Data
The following table summarizes typical spectral data for free lapachol and its nickel complex, compiled from various sources. Note that exact values can vary depending on the solvent and specific complex structure.
| Analysis | Parameter | Free Lapachol | Nickel-Lapachol Complex | Interpretation of Change |
| UV-Vis | λmax (π → π) | ~250-280 nm | Shift to longer wavelength | Confirms coordination to Ni(II) |
| λmax (n → π) | ~330-390 nm[4] | Shift to longer wavelength | Confirms coordination to Ni(II) | |
| FTIR | ν(O-H) | ~3350 cm⁻¹[4] | Absent | Deprotonation and coordination of the hydroxyl group |
| ν(C=O) | ~1664, 1641 cm⁻¹[4] | Shift to lower wavenumber (~1560-1590 cm⁻¹)[4] | Coordination of the carbonyl oxygen to Ni(II) | |
| ¹H NMR | Chemical Shifts | 1-8 ppm | Broad signals, potentially from -20 to >100 ppm | Indicates a paramagnetic complex |
Detailed Experimental Protocols
Synthesis of Nickel-Lapachol Complex (General Procedure)
This is a representative protocol and may require optimization.
-
Dissolve Lapachol: Dissolve lapachol in a suitable solvent such as ethanol or methanol.
-
Prepare Nickel Salt Solution: In a separate flask, dissolve a nickel(II) salt (e.g., nickel(II) acetate tetrahydrate or nickel(II) chloride hexahydrate) in the same solvent. A 2:1 molar ratio of lapachol to nickel salt is common.[4]
-
React and Precipitate: Slowly add the nickel salt solution to the lapachol solution while stirring. A color change and the formation of a precipitate should be observed.
-
Reflux: The reaction mixture may be heated to reflux for a few hours to ensure the reaction goes to completion.
-
Isolate the Product: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Wash and Dry: Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials. Dry the final product under vacuum.
Thermal Analysis (TGA/DSC)
-
Sample Preparation: Place a small, accurately weighed amount (typically 3-10 mg) of the dried nickel-lapachol complex into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the thermogravimetric analyzer.
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 800 °C) under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting TGA curve (weight loss vs. temperature) and DSC curve (heat flow vs. temperature) to identify decomposition steps, thermal stability, and the nature of coordinated or lattice solvent molecules.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow from synthesis to characterization of Ni-Lapachol.
Troubleshooting Logic for UV-Vis Data
Caption: Troubleshooting logic for UV-Vis spectral shifts.
Postulated Signaling Pathway Involvement
Lapachol and its derivatives are known to generate reactive oxygen species (ROS), which can induce cell death pathways. NQO1 (NAD(P)H:quinone oxidoreductase 1) is an enzyme that can bioactivate quinones, leading to oxidative stress. This suggests a potential mechanism of action for nickel-lapachol.
Caption: Postulated ROS-mediated signaling pathway for Ni-Lapachol.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. pubs.acs.org [pubs.acs.org]
strategies to minimize side products in nickel lapachol synthesis
Welcome to the technical support center for the synthesis of nickel-lapachol complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side products and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of a nickel-lapachol complex?
A1: The synthesis of a nickel-lapachol complex, typically [Ni(Lap)₂L₂] where L can be a solvent molecule like ethanol or another co-ligand, involves the reaction of a nickel(II) salt with lapachol in a suitable solvent.[1] The lapachol molecule acts as a bidentate ligand, coordinating to the nickel ion through the hydroxyl and one of the carbonyl oxygen atoms.
Q2: What are the potential side products in nickel-lapachol synthesis?
A2: While the literature primarily focuses on the successful synthesis of the desired complex, potential side products can be inferred from the principles of coordination chemistry and the reactivity of lapachol. These may include:
-
Incomplete reaction products: Unreacted lapachol or nickel salts remaining in the final product.
-
Polymeric species: Lapachol acting as a bridging ligand to form multinuclear nickel complexes, similar to what has been observed with other metals like manganese.[1]
-
Hydrolysis products: If water is present, aqua-complexes of nickel may form. Depending on the pH, lapachol itself could also be susceptible to degradation.
-
Mixed-ligand complexes: If unintended coordinating molecules are present (e.g., impurities in the solvent), they may incorporate into the final complex.
-
Coordination isomers: When a co-ligand is used, different spatial arrangements (cis/trans) of the ligands around the nickel center are possible.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in dissolving the reactants and can also act as a ligand. For instance, in ethanol, the complex [Ni(Lap)₂(EtOH)₂] has been isolated, indicating that ethanol molecules coordinate directly to the nickel center.[1] The choice of solvent can therefore influence the composition and structure of the final product. Using anhydrous solvents can minimize the formation of aqua-complexes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of nickel-lapachol complexes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reactants are used. - Check the purity of the starting materials. |
| Precipitation of starting materials. | - Choose a solvent in which both the nickel salt and lapachol are sufficiently soluble at the reaction temperature. | |
| Product is a mixture of compounds | Formation of polymeric species. | - Use a slight excess of lapachol to favor the formation of mononuclear complexes. - Maintain a consistent and controlled addition rate of the nickel salt solution to the lapachol solution. |
| Presence of unreacted starting materials. | - Optimize the molar ratio of reactants. - Improve purification methods, such as recrystallization or column chromatography. | |
| Final product is an unexpected color | Presence of impurities. | - Ensure all glassware is thoroughly cleaned. - Use high-purity, anhydrous solvents. |
| Formation of a different coordination complex. | - Verify the nickel salt used and check for any potential contaminants. - Control the reaction atmosphere (e.g., under an inert gas like argon or nitrogen) to prevent oxidation. | |
| Difficulty in isolating a pure product | Co-precipitation of side products. | - Employ fractional crystallization from a suitable solvent system. - Consider column chromatography using a stationary phase appropriate for coordination complexes (e.g., silica gel or alumina). |
Experimental Protocols
Key Experiment: Synthesis of Bis(lapacholato)bis(ethanol)nickel(II)
This protocol is adapted from documented syntheses of nickel-lapachol complexes.[1]
Materials:
-
Lapachol
-
Nickel(II) acetate tetrahydrate
-
Absolute ethanol
Procedure:
-
Dissolve lapachol in hot absolute ethanol.
-
In a separate flask, dissolve nickel(II) acetate tetrahydrate in absolute ethanol.
-
Slowly add the nickel(II) acetate solution to the lapachol solution while stirring continuously.
-
Reflux the resulting mixture for a specified period (e.g., 2-4 hours).
-
Allow the solution to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Table of Optimized Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Lapachol:Ni) | 2.1 : 1 | A slight excess of the ligand can help ensure complete coordination to the metal center and minimize unreacted nickel salt. |
| Solvent | Anhydrous Ethanol | Acts as both a solvent and a coordinating ligand, minimizing water-related side products. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the reaction, promoting product formation. |
| Reaction Time | 2-4 hours | Allows the reaction to proceed to completion. The optimal time should be determined empirically. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents potential oxidation of lapachol or the nickel(II) complex. |
Visualizations
Experimental Workflow for Nickel-Lapachol Synthesis
Caption: Figure 1: General workflow for the synthesis of nickel-lapachol complex.
Troubleshooting Logic for Impure Nickel-Lapachol Product
Caption: Figure 2: Decision tree for troubleshooting an impure nickel-lapachol product.
References
Technical Support Center: Optimizing Bioactivity Assays for Nickel Lapachol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing nickel lapachol in bioactivity assays. The information is designed to assist in the optimization of experimental parameters and to address common challenges encountered during these procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound, similar to its parent compound lapachol, is expected to have low aqueous solubility. Therefore, it is recommended to prepare a stock solution in a high-quality, sterile organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability.
Q2: What is a typical starting concentration range for testing the bioactivity of this compound?
A2: For initial screening, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). The results of this initial experiment will help to narrow down the concentration range for determining the half-maximal inhibitory concentration (IC50).
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. A standard starting point for cytotoxicity assays is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal time point where a clear dose-dependent effect is observed.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven dissolution of formazan crystals- Precipitation of this compound in the culture medium | - Ensure a homogenous cell suspension before seeding.- After adding the solubilization solution (e.g., DMSO), shake the plate thoroughly on a plate shaker for at least 10 minutes to ensure complete dissolution of formazan crystals.- Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider preparing fresh dilutions or slightly increasing the DMSO concentration in the final culture medium (while ensuring the vehicle control is adjusted accordingly). |
| Low signal or no dose-dependent response | - The concentration range of this compound is too low.- The incubation time is too short.- The cell density is too high or too low. | - Test a higher concentration range of this compound.- Increase the incubation time (e.g., up to 72 hours).- Optimize the initial cell seeding density. A cell titration experiment is recommended to find the linear range of the MTT assay for your specific cell line. |
| High background in blank wells | - Contamination of the culture medium or reagents.- Interference of this compound with the MTT reagent. | - Use fresh, sterile medium and reagents.- Run a control experiment with this compound in cell-free medium to check for any direct reduction of MTT by the compound. |
Apoptosis Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No significant increase in apoptotic cells | - The concentration of this compound is not optimal to induce apoptosis.- The incubation time is too short for apoptosis to occur.- The chosen apoptosis assay is not sensitive enough. | - Perform a dose-response experiment to identify a concentration that induces cytotoxicity without causing widespread necrosis.- Conduct a time-course experiment to capture the peak of the apoptotic response.- Consider using a combination of apoptosis assays that measure different markers (e.g., Annexin V for early apoptosis and a caspase activity assay for executioner caspase activation). |
| High levels of necrosis observed | - The concentration of this compound is too high, leading to rapid cell death.- The incubation time is too long. | - Lower the concentration of this compound to a range that induces a more controlled apoptotic response.- Reduce the incubation time. |
| Inconsistent staining in flow cytometry-based assays | - Inadequate cell handling during staining.- Issues with compensation settings. | - Handle cells gently to avoid mechanical damage to the cell membrane.- Ensure proper compensation controls are used to correct for spectral overlap between fluorescent dyes. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimized incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Signaling Pathways and Experimental Workflows
The bioactivity of this compound may be attributed to the modulation of several key signaling pathways. Nickel compounds have been shown to induce apoptosis and cell cycle arrest through pathways involving MAPK and HIF-1α. Lapachol and its derivatives can also induce apoptosis via the MAPK pathway and have been shown to activate the NF-κB signaling pathway.
addressing reproducibility issues in nickel lapachol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in experiments involving nickel lapachol complexes. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for variations in the color of the synthesized this compound complex?
A1: Variations in the color of the this compound complex, which is typically green, can arise from several factors:
-
Incomplete Reaction: If the reaction between the nickel salt and lapachol is incomplete, the presence of unreacted starting materials can alter the color of the final product.
-
Presence of Impurities: Impurities in the lapachol starting material or the solvent can lead to the formation of side products with different colors.
-
Stoichiometry: An incorrect molar ratio of nickel to lapachol can result in a mixture of complexes with different coordination geometries and, consequently, different colors.
-
Solvent Coordination: The type of solvent used can influence the final coordination sphere of the nickel ion, potentially leading to different colored complexes.
-
Oxidation State of Nickel: While Ni(II) is expected, the presence of oxidizing or reducing agents could potentially lead to different oxidation states, affecting the color.
Q2: My this compound complex has poor solubility in the desired solvent for biological assays. What can I do?
A2: Poor solubility is a common challenge. Here are a few strategies to address this:
-
Solvent Screening: Test a range of solvents with varying polarities. While many this compound complexes are soluble in solvents like ethanol, methanol, and DMF, exploring others may be necessary.
-
Co-solvents: Using a mixture of solvents can sometimes enhance solubility. For example, a small amount of a polar aprotic solvent like DMSO can be used to dissolve the complex before diluting it in the aqueous medium for biological assays. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability.
-
Ligand Modification: If persistent solubility issues hinder your research, consider synthesizing derivatives of lapachol with more soluble functional groups.
-
Sonication: Gentle sonication can sometimes help to dissolve poorly soluble compounds.
Q3: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
A3: Inconsistent IC50 values are a significant reproducibility issue. Several factors can contribute to this variability:
-
Compound Stability: this compound complexes may degrade in solution over time. It is crucial to prepare fresh solutions for each experiment.
-
Cell Line Variability: Different cancer cell lines will exhibit different sensitivities to the complex.[1][2] Ensure you are using the same cell line at a consistent passage number.
-
Assay Conditions: Variations in cell seeding density, incubation time, and the specific cytotoxicity assay used (e.g., MTT, XTT, SRB) can all impact the IC50 value.[2]
-
Compound Precipitation: If the complex precipitates out of the cell culture medium during the assay, the effective concentration will be lower than intended, leading to higher IC50 values. Visually inspect your plates for any signs of precipitation.
-
Interaction with Media Components: Components of the cell culture media, such as serum proteins, can potentially interact with the this compound complex, affecting its bioavailability and activity.
Troubleshooting Guides
Synthesis of this compound Complexes
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; poor quality of reagents; inappropriate reaction temperature or time. | 1. Ensure the molar ratio of nickel salt to lapachol is correct (typically 1:2).2. Verify the purity of lapachol and the nickel salt.3. Optimize the reaction time and temperature. Some syntheses are performed at room temperature, while others may require gentle heating.4. Ensure efficient stirring to promote the reaction. |
| Product is an Oily Residue Instead of a Precipitate | Presence of impurities; inappropriate solvent for precipitation. | 1. Purify the lapachol starting material.2. Try adding a non-polar solvent like hexane or diethyl ether to induce precipitation.3. Attempt recrystallization from a different solvent system. |
| Unexpected Color of the Final Product | See FAQ Q1. | 1. Confirm the purity of the starting materials by techniques like NMR or melting point.2. Carefully control the stoichiometry.3. Ensure the solvent is pure and dry if necessary. |
Characterization of this compound Complexes
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Unresolved Peaks in ¹H NMR Spectrum | The Ni(II) complex is paramagnetic, which can cause significant line broadening. | 1. This is an inherent property of many Ni(II) complexes and may not indicate a problem with the sample.2. Ensure the sample is highly pure to avoid further broadening from impurities.3. Consult literature on the NMR of paramagnetic complexes for interpretation techniques. |
| Inconsistent Elemental Analysis Results | Presence of solvent molecules in the crystal lattice; impure sample. | 1. Dry the sample thoroughly under vacuum to remove residual solvent.2. Recrystallize the complex to improve purity.3. Consider the possibility of coordinated solvent molecules (e.g., H₂O, ethanol) in the final structure and adjust the calculated elemental composition accordingly. |
| Difficulty Obtaining Single Crystals for X-ray Diffraction | Rapid precipitation; inappropriate crystallization solvent. | 1. Attempt slow evaporation of the solvent at room temperature.2. Use a solvent/anti-solvent diffusion method (e.g., layering a solution of the complex with a solvent in which it is less soluble).3. Screen a variety of solvents and solvent mixtures. |
Biological Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of the Complex in Cell Culture Media | Low aqueous solubility of the complex. | 1. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells.2. Visually inspect the wells for any signs of precipitation before and during the experiment. |
| High Variability Between Replicate Wells in Cytotoxicity Assays | Inconsistent cell seeding; uneven distribution of the compound; edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Pipette carefully and mix the plate gently after adding the compound.3. Avoid using the outer wells of the microplate, which are more prone to evaporation. |
| No Cytotoxic Effect Observed | The complex is not active against the chosen cell line; incorrect concentration range; compound degradation. | 1. Test the complex on a panel of different cancer cell lines.2. Use a broader range of concentrations in your initial screening.3. Always use freshly prepared solutions of the complex. |
Quantitative Data
Table 1: Synthesis Parameters for this compound Complexes
| Complex | Nickel Salt | Lapachol:Nickel Ratio | Solvent | Reaction Time | Temperature | Approx. Yield |
| [Ni(lapachol)₂(H₂O)₂] | Ni(CH₃COO)₂·4H₂O | 2:1 | Ethanol | ~30 min | Room Temp. | ~85% |
| [Ni(lap)₂(phen)] | Ni(CH₃COO)₂·4H₂O | 2:1 | Methanol | ~2 h | Reflux | ~70-80% |
Note: These are representative values from literature and may require optimization for specific laboratory conditions.
Table 2: Cytotoxicity (IC50) of Lapachol and its Derivatives
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| Lapachol | WHCO1 (Oesophageal Cancer) | Not Specified | >50 |
| β-lapachone | WHCO1 (Oesophageal Cancer) | Not Specified | 11.7 |
| Synthetic Naphthoquinone Derivative (11a) | WHCO1 (Oesophageal Cancer) | Not Specified | 3.9 |
| Cisplatin (Reference) | WHCO1 (Oesophageal Cancer) | Not Specified | 16.5 |
| Lapachol | Breast Cancer Cell Line | Not Specified | 72.3[3] |
| Dehydro-α-lapachone | Breast Cancer Cell Line | Not Specified | 10.4[3] |
| β-LAPA Derivative (6b) | Raw 264.7 | Not Specified | 31.70[4] |
Note: IC50 values can vary significantly between different studies and cell lines.[2]
Experimental Protocols
Synthesis of [Ni(lapachol)₂(H₂O)₂]
-
Dissolution of Lapachol: Dissolve lapachol (2 mmol) in 50 mL of warm ethanol.
-
Preparation of Nickel Solution: In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in 20 mL of distilled water.
-
Reaction: Slowly add the nickel(II) acetate solution to the lapachol solution with constant stirring at room temperature.
-
Precipitation: A green precipitate should form almost immediately. Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the green precipitate by vacuum filtration.
-
Washing: Wash the precipitate with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over anhydrous CaCl₂.
General Procedure for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the this compound complex in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound complex. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Signaling Pathways and Experimental Workflows
References
- 1. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of lapachol metabolites produced by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory evaluations of β-lapachone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Nickel Lapachol
Welcome to the technical support center for the synthesis and purification of nickel lapachol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound, specifically bis(lapacholato)nickel(II), involves the reaction of a nickel(II) salt with lapachol in a suitable solvent. Lapachol acts as a bidentate ligand, coordinating with the nickel(II) ion through the oxygen atoms of the hydroxyl and adjacent carbonyl groups to form a stable complex.
Q2: What are the most common methods for purifying synthesized this compound?
The two primary methods for enhancing the purity of this compound are recrystallization and column chromatography. Solvent washing can also be employed as a preliminary purification step. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: What are some common impurities I might encounter in my synthesized this compound?
Common impurities can include unreacted lapachol, residual nickel salts, and potentially side-products from the degradation of lapachol under certain reaction conditions. The presence of these impurities can affect the product's color, melting point, and spectroscopic characteristics.
Q4: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantitative purity analysis. Spectroscopic methods such as UV-Vis and FTIR can indicate the presence of the complex and the absence of starting materials. Elemental analysis provides the elemental composition of the synthesized complex. Melting point analysis can also be a useful indicator of purity, as impurities tend to broaden and depress the melting point range.[1]
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction conditions (pH, temperature, reaction time). 3. Loss of product during workup and purification. | 1. Ensure the correct stoichiometry of reactants. Consider a slight excess of the ligand (lapachol). 2. Optimize the reaction pH; the formation of the lapacholate anion is crucial for coordination. Adjust temperature and reaction time based on preliminary experiments. 3. Minimize transfer steps. Ensure the chosen purification method is suitable for the scale of your reaction. |
| Product is an unexpected color (e.g., not the characteristic color of the nickel complex) | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Incorrect oxidation state of the metal. | 1. Purify the product using recrystallization or column chromatography to remove unreacted lapachol (typically yellow/orange) or nickel salts. 2. Adjust reaction conditions to minimize side reactions. 3. Ensure the use of a stable Ni(II) salt and appropriate reaction conditions to maintain the desired oxidation state. |
| Multiple spots on TLC after synthesis | 1. Incomplete reaction. 2. Presence of impurities or side products. | 1. Increase reaction time or adjust temperature to drive the reaction to completion. 2. Isolate the desired product using column chromatography. Select a solvent system that provides good separation between the product and impurities on the TLC plate. |
| Difficulty in recrystallizing the product | 1. Inappropriate solvent system. 2. Product is too soluble or insoluble in the chosen solvent. 3. Presence of oily impurities hindering crystallization. | 1. Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. 2. Use a mixed solvent system to fine-tune the solubility. 3. Attempt to remove oily impurities by washing with a non-polar solvent in which the product is insoluble. |
| Streaking or poor separation during column chromatography | 1. Column overloading. 2. Inappropriate mobile phase. 3. Column packing issues. | 1. Use an appropriate amount of sample for the column size. 2. Optimize the mobile phase polarity to achieve good separation on TLC before running the column. A gradient elution might be necessary. 3. Ensure the column is packed uniformly to avoid channeling. |
III. Experimental Protocols
A. Synthesis of Bis(lapacholato)nickel(II)
This protocol describes a general method for the synthesis of the this compound complex.
Materials:
-
Lapachol
-
Nickel(II) acetate tetrahydrate (or other suitable Ni(II) salt)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve lapachol in warm ethanol.
-
In a separate flask, dissolve nickel(II) acetate tetrahydrate in deionized water.
-
Slowly add the aqueous solution of the nickel salt to the ethanolic solution of lapachol with constant stirring.
-
Adjust the pH of the reaction mixture if necessary to facilitate the deprotonation of lapachol. A dilute solution of a weak base can be used.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time to allow for complex formation, which is often indicated by a color change and precipitation.
-
Collect the precipitated this compound complex by filtration.
-
Wash the solid with deionized water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
B. Purification by Recrystallization
Procedure:
-
Select an appropriate solvent or solvent mixture. A good solvent will dissolve the this compound complex at an elevated temperature but show low solubility at room temperature or below.
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
C. Purification by Column Chromatography
Procedure:
-
Stationary Phase Selection: Based on the polarity of this compound, choose a suitable stationary phase. For moderately polar metal complexes, silica gel or alumina can be used. For less polar complexes, reversed-phase silica (e.g., C18) may be appropriate.
-
Mobile Phase Selection: Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation between the this compound complex and any impurities. The desired compound should have an Rf value of approximately 0.3-0.5.
-
Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase to ensure a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is readily soluble and load it carefully onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Appearance |
| Single Recrystallization | 85% | 95% | 70% | Crystalline solid |
| Multiple Recrystallizations | 85% | >98% | 50% | Well-defined crystals |
| Column Chromatography | 85% | >99% | 60% | Amorphous solid |
V. Visualizations
A. Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis, purification, and analysis of this compound.
B. Logical Relationship for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Validation & Comparative
Nickel Lapachol vs. Lapachol: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of nickel lapachol and its parent compound, lapachol. While direct comparative experimental studies are limited, this document synthesizes available data to offer insights into their potential as anticancer agents. The information presented is based on in-silico studies and in-vitro experiments on various cancer cell lines.
Executive Summary
Lapachol, a naturally occurring naphthoquinone, has long been investigated for its biological activities, including its potential as an anticancer agent. The complexation of lapachol with metal ions, such as nickel, has been explored as a strategy to enhance its therapeutic properties. This guide reviews the available data on the cytotoxicity of a nickel-lapachol complex and compares it with what is known about lapachol. The findings suggest that the nickel-lapachol complex exhibits significantly higher cytotoxicity against several human cancer cell lines compared to lapachol alone.
Data Presentation: In-Vitro Cytotoxicity
Direct, side-by-side experimental comparisons of the cytotoxicity of this compound and lapachol are not extensively available in published literature. However, a study by Tabrizi et al. (2017) provides cytotoxicity data for a specific nickel-lapachol complex, [Ni(Lap)₂(phen)], against three human cancer cell lines. The same study notes that lapachol itself demonstrates poor cytotoxic activity against these cell lines. The following table summarizes the available quantitative data for the nickel-lapachol complex.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| [Ni(Lap)₂(phen)] | HeLa | Human Cervical Carcinoma | 2.41 ± 0.14 | [1] |
| HepG-2 | Human Liver Hepatocellular Carcinoma | 1.36 ± 0.11 | [1] | |
| HT-29 | Human Colorectal Adenocarcinoma | 0.88 ± 0.09 | [1] | |
| Lapachol | HeLa, HepG-2, HT-29 | Poor cytotoxic activity |
Note: Specific IC₅₀ values for lapachol against these exact cell lines under identical experimental conditions were not available in the reviewed literature, preventing a direct quantitative comparison.
Experimental Protocols
The following methodologies are based on the research conducted by Tabrizi et al. (2017) for the synthesis and cytotoxic evaluation of the nickel-lapachol complex.
Synthesis of Nickel-Lapachol Complex [Ni(Lap)₂(phen)]
-
Preparation of Lapachol Solution: A methanolic solution of lapachol (0.25 mmol, 60.5 mg in 10 mL) was prepared, and potassium hydroxide (0.25 mmol, 14 mg) was added. The solution was stirred for one hour.
-
Preparation of Ligand and Metal Salt Solutions: A methanolic solution of 1,10-phenanthroline (0.125 mmol, 12 mg in 10 mL) and a methanolic solution of Ni(OAc)₂·2H₂O (0.125 mmol, 32 mg in 5 mL) were prepared.
-
Complexation: The lapachol solution and the 1,10-phenanthroline solution were added slowly and simultaneously to the nickel acetate solution.
-
Reaction: The resulting mixture was stirred at room temperature for three hours to facilitate the formation of the [Ni(Lap)₂(phen)] complex.
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HeLa, HepG-2, and HT-29) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the nickel-lapachol complex and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Mandatory Visualization
Proposed Mechanism of Cytotoxicity
The cytotoxic activity of lapachol and its metal complexes is believed to be mediated, in part, by the generation of reactive oxygen species (ROS), which can lead to cellular damage and induce apoptosis (programmed cell death).
References
A Comparative Analysis of the Anticancer Potential of Nickel-Lapachol and Cisplatin
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Two Potent Anticancer Compounds
The relentless pursuit of more effective and less toxic cancer therapies has led researchers to explore a vast array of chemical compounds. Among these, metal-based complexes have shown significant promise. Cisplatin, a platinum-based drug, has been a cornerstone of chemotherapy for decades, valued for its efficacy against a range of solid tumors. However, its clinical utility is often hampered by severe side effects and the development of drug resistance. This has spurred the investigation of alternative metal-based agents, with nickel-lapachol complexes emerging as a noteworthy contender. This guide provides a detailed comparison of the anticancer activity of a nickel-lapachol complex and cisplatin, supported by available experimental data, methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Comparison of Cytotoxicity
The in vitro anticancer activity of a mixed-ligand nickel(II)-lapachol complex containing 1,10-phenanthroline, denoted as [Ni(Lap)2(phen)], has been evaluated against several human cancer cell lines. The results, presented in terms of IC50 values (the concentration of a drug that inhibits cell growth by 50%), demonstrate the potent cytotoxicity of the nickel-lapachol complex, which in some cases surpasses that of cisplatin.
| Compound | HeLa (Cervical Cancer) | HepG-2 (Liver Cancer) | HT-29 (Colorectal Cancer) |
| [Ni(Lap)2(phen)] | 0.15 - 2.41 µM[1] | 0.15 - 2.41 µM[1] | 0.15 - 2.41 µM[1] |
| Cisplatin | IC50 values for cisplatin are generally higher than those reported for the nickel-lapachol complex in the same study.[1] | IC50 values for cisplatin are generally higher than those reported for the nickel-lapachol complex in the same study.[1] | IC50 values for cisplatin are generally higher than those reported for the nickel-lapachol complex in the same study.[1] |
| Table 1: Comparative IC50 values of [Ni(Lap)2(phen)] and Cisplatin against various human cancer cell lines. |
In silico studies further support the potential of nickel-lapachol as a potent anticancer agent. Molecular docking analyses have shown that nickel-lapachol exhibits greater binding energies with a variety of tumor-associated proteins compared to lapachol alone, suggesting a stronger interaction and potentially higher efficacy.[2]
Mechanisms of Anticancer Action
The modes of action of nickel-lapachol and cisplatin, while both culminating in cancer cell death, are believed to proceed through distinct signaling pathways.
Nickel-Lapachol: A Multi-Faceted Approach
The anticancer activity of lapachol and its metal complexes, including the nickel complex, is thought to be multifactorial. The primary mechanisms are believed to involve:
-
DNA Interaction: The nickel-lapachol complex, particularly with the 1,10-phenanthroline ligand, is suggested to interact with DNA, potentially through intercalation, leading to the inhibition of DNA replication and transcription.[1][3] The metal ion is thought to play a crucial role in facilitating this interaction.
-
Reactive Oxygen Species (ROS) Generation: Lapachol is known to induce oxidative stress in cancer cells by generating ROS. This surge in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
-
Induction of Apoptosis: By damaging DNA and inducing cellular stress, nickel-lapachol can activate the intrinsic apoptotic pathway, leading to programmed cell death.
Cisplatin: The DNA Cross-linking Agent
Cisplatin's anticancer effect is primarily attributed to its ability to form covalent adducts with DNA. The mechanism involves:
-
Aquation: After entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.
-
DNA Binding: The aquated cisplatin species is highly reactive and binds to the N7 atoms of purine bases (guanine and adenine) in DNA.
-
Cross-linking: This binding leads to the formation of intrastrand and interstrand cross-links in the DNA double helix.
-
Replication and Transcription Inhibition: These DNA adducts distort the DNA structure, thereby inhibiting DNA replication and transcription.
-
Apoptosis Induction: The cellular machinery recognizes this DNA damage, and if it cannot be repaired, the cell undergoes apoptosis.
Experimental Protocols
The following provides a general outline of the methodologies typically employed to assess the anticancer activity of compounds like nickel-lapachol and cisplatin.
Synthesis of [Ni(Lap)2(phen)] Complex
The synthesis of the mixed-ligand nickel(II)-lapachol complex with 1,10-phenanthroline is a crucial first step. While the full detailed protocol from the primary literature is not available, a general procedure would involve:
-
Preparation of Nickel-Lapachol: Lapachol is reacted with a nickel(II) salt (e.g., nickel(II) acetate) in a suitable solvent (e.g., ethanol) to form the nickel-lapachol complex.
-
Addition of 1,10-Phenanthroline: A solution of 1,10-phenanthroline in the same solvent is then added to the nickel-lapachol solution.
-
Reaction and Crystallization: The reaction mixture is typically stirred and heated for a specific duration to allow for the formation of the mixed-ligand complex. The product is then isolated by filtration, washed, and dried. The resulting crystals can be further purified by recrystallization.
-
Characterization: The synthesized complex is characterized using various analytical techniques, including elemental analysis, spectroscopy (FT-IR, UV-Vis), and single-crystal X-ray diffraction to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Human cancer cells (e.g., HeLa, HepG-2, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the nickel-lapachol complex and cisplatin (as a positive control) for a specified period (e.g., 48 or 72 hours). A negative control group (untreated cells) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value for each compound is then determined from the dose-response curve.
Conclusion
The available evidence suggests that nickel-lapachol complexes, particularly the mixed-ligand complex [Ni(Lap)2(phen)], exhibit potent anticancer activity, in some cases exceeding that of the established chemotherapeutic agent, cisplatin. The proposed multi-faceted mechanism of action, involving DNA interaction and ROS generation, may offer advantages in overcoming some of the resistance mechanisms associated with cisplatin.
However, it is crucial to acknowledge that the current data is primarily from in vitro studies and on a mixed-ligand complex. Further research is warranted to evaluate the efficacy and safety of simpler nickel-lapachol complexes in preclinical in vivo models. A deeper understanding of the specific signaling pathways modulated by these complexes will also be essential for their rational development as next-generation anticancer drugs. The continued exploration of such novel metal-based compounds holds significant promise for expanding the arsenal of effective cancer therapies.
References
- 1. Copper(II), cobalt(II) and nickel(II) complexes of lapachol: synthesis, DNA interaction, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthesis-structure-and-mechanism-of-action-of-a-unique-mixed-ligand-nickel-ii-complex-of-tetra-dentate-phenol-based-ligand-with-di-aquo-co-ligands-with-significant-pro-apoptotic-and-anti-metastatic-effect-against-malignant-human-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Nickel-Lapachol and Other Metal-Lapachol Complexes: A Guide for Researchers
This guide presents a detailed comparative analysis of nickel-lapachol with other metal-lapachol complexes, focusing on their synthesis, physicochemical characteristics, and biological activities. Tailored for researchers, scientists, and professionals in drug development, this document aims to provide a clear, data-driven comparison to aid in the evaluation of these compounds for therapeutic applications.
Physicochemical Properties
The interaction between the metal center and the lapachol ligand dictates the physicochemical properties of the resulting complex, which in turn influences its stability, solubility, and ultimately, its biological efficacy. Lapachol, a naturally occurring hydroxynaphthoquinone, acts as a bidentate ligand, coordinating with metal ions through its hydroxyl and carbonyl oxygen atoms. The choice of the metal ion significantly alters the electronic structure and geometry of the complex. A summary of key physicochemical data for various metal-lapachol complexes is provided in Table 1.
Table 1: Comparative Physicochemical Data of Selected Metal-Lapachol Complexes
| Complex | General Formula | Molar Mass ( g/mol ) | Color | Spectroscopic Data (λmax, nm) | Key Findings & References |
| Nickel-Lapachol | [Ni(Lap)₂(H₂O)₂] | 597.38 | Green | ~278, ~330, ~475 | Forms stable octahedral complexes.[1][2] |
| Cobalt-Lapachol | [Co(Lap)₂(EtOH)₂] | 633.56 | Reddish-brown | ~280, ~335, ~480 | Exhibits distorted octahedral geometry.[1][2] |
| Copper-Lapachol | [Cu(Lap)₂] | 546.12 | Brown | ~257, ~282, ~463 | Often forms square-planar complexes; shows high DNA cleavage activity.[1][3] |
| Zinc-Lapachol | [Zn(Lap)₂(N-N)] | Varies with N-N ligand | Yellow/Orange | ~275, ~330, ~450 | Demonstrates strong antiproliferative effects with good selectivity.[4][5] |
| Ruthenium-Lapachol | [Ru(p-cym)(Lap)Cl] | 514.03 | Dark Red | ~295, ~330, ~500 | Induces apoptosis via oxidative stress.[6] |
Note: Properties can vary based on the presence of co-ligands (e.g., phenanthroline, ethanol) and the specific synthesis conditions.
Synthesis and Characterization
The synthesis of metal-lapachol complexes is generally achieved through a straightforward reaction between a metal salt and lapachol in a suitable solvent.
General Synthesis Protocol
-
Ligand Preparation: Dissolve lapachol in a polar solvent such as ethanol or methanol.
-
Reaction: Add a solution of the desired metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O) to the lapachol solution, typically in a 1:2 metal-to-ligand molar ratio. A base may be added to deprotonate the lapachol's hydroxyl group, facilitating coordination.
-
Complex Formation: Stir the reaction mixture at room temperature or under reflux for several hours. The formation of the complex is often indicated by a color change and the formation of a precipitate.
-
Isolation and Purification: The solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.
Common Characterization Techniques
-
Spectroscopic Methods: UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the coordination of lapachol to the metal ion.[1][3]
-
Elemental Analysis: Determines the elemental composition (C, H, N) to confirm the stoichiometry of the complex.[1][2]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized complex.
-
X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and coordination geometry.[2]
Comparative Biological Activities
Metal-lapachol complexes often exhibit enhanced biological activity compared to the free lapachol ligand. This enhancement is attributed to the role of the metal center in facilitating drug delivery, interacting with biological targets, and generating reactive oxygen species (ROS).
Table 2: Comparative In Vitro Anticancer and Antimicrobial Activities (IC₅₀/MIC in µM)
| Complex | Anticancer (HeLa Cells) | Anticancer (A2780 Ovarian) | Antibacterial (S. aureus) | Antifungal (C. albicans) | References |
| Lapachol (Ligand) | ~19 µg/mL (~78 µM) | > 25 µM | > 100 µM | > 100 µM | [5][7] |
| Nickel-Lapachol | ~2.41 µM | Not Reported | Not Reported | Not Reported | [1][3] |
| Cobalt-Lapachol | ~1.50 µM | Not Reported | Not Reported | ~3.65 mM (related complexes) | [1][3][8] |
| Copper-Lapachol | ~0.15 µM | ~0.8 µM | Not Reported | Not Reported | [1][3][4] |
| Zinc-Lapachol | Not Reported | ~0.5 µM | ~64-128 mg/L (related complexes) | ~0.2 µg/mL (related complexes) | [4][9][10] |
| Ruthenium-Lapachol | ~1.9 µM (SW480 cells) | Not Reported | Not Reported | Not Reported | [6] |
The data indicates that complexation significantly enhances cytotoxicity. Copper-lapachol complexes, in particular, show exceptionally high potency against cancer cell lines.[1][3] The mechanism is often linked to the complex's ability to interact with DNA and perturb mitochondrial function, leading to apoptosis.[4][5]
Experimental Protocols & Methodologies
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Plating: Human cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the metal-lapachol complexes (e.g., from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The absorbance values are used to plot a dose-response curve, from which the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated.
Caption: A generalized workflow for determining the IC₅₀ values of metal-lapachol complexes via the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbes.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Two-fold serial dilutions of the metal-lapachol complexes are prepared in a 96-well plate containing a suitable growth broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships and Mechanisms of Action
The enhanced biological activity of metal-lapachol complexes is governed by several factors, creating a complex structure-activity relationship (SAR).
Caption: The relationship between structural factors, cellular mechanisms, and the biological activity of complexes.
-
The Metal Center: The choice of metal is paramount. Redox-active metals like copper and cobalt can participate in Fenton-like reactions to generate cytotoxic ROS, contributing to their high activity.[6]
-
Lipophilicity: Complexation often increases the lipophilicity of the lapachol molecule, which, according to Tweedy's chelation theory, enhances its ability to cross cell membranes and accumulate within the cell.
-
Co-ligands: The presence of planar aromatic co-ligands like 1,10-phenanthroline can further enhance activity by facilitating DNA intercalation.[1][3]
Conclusion
The comparative analysis demonstrates that metal complexation is a highly effective strategy for enhancing the therapeutic potential of lapachol. While nickel-lapachol shows significant cytotoxic activity, complexes of copper and zinc exhibit superior performance in many in vitro models, with copper-lapachol being particularly potent against cancer cells.[1][4] The enhanced efficacy is a result of a combination of factors, including increased cellular uptake, redox activity of the metal center, and the ability to engage with multiple biological targets such as DNA and mitochondria. Future research should focus on in vivo studies to evaluate the efficacy and toxicity profiles of the most promising candidates and to further elucidate their precise mechanisms of action.
References
- 1. Copper(II), cobalt(II) and nickel(II) complexes of lapachol: synthesis, DNA interaction, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Characterization and Biological Evaluation of New Cobalt(II) Complexes with Bioactive Ligands, 2-Picolinehydroxamic Acid and Reduced Schiff Base N-(2-Hydroxybenzyl)alanine, in Terms of DNA Binding and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents: Synthesis, Characterisation, and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Nickel Lapachol in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of metal-based therapeutics is a burgeoning field in medicinal chemistry, offering novel mechanisms of action and the potential to overcome resistance to existing drugs. Lapachol, a naturally occurring naphthoquinone, has long been recognized for its diverse biological activities, including anticancer properties. Chelation of lapachol with metal ions can significantly enhance its therapeutic efficacy. This guide provides a comparative analysis of nickel lapachol's biological cross-reactivity, focusing on its performance against other metal-lapachol complexes and its parent ligand, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of this compound has been evaluated against various cancer cell lines, often in direct comparison with other metal-lapachol derivatives. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of their potency.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Lapachol Metal Complexes against Human Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | HepG-2 (Liver Cancer) | HT-29 (Colorectal Cancer) |
| [Ni(Lap)₂(phen)] | 2.41 | 1.83 | 1.94 |
| [Cu(Lap)₂(phen)] | 0.15 | 0.28 | 0.31 |
| [Co(Lap)₂(phen)] | 0.97 | 1.06 | 1.12 |
| Cisplatin | >5.0 | >5.0 | >5.0 |
| Data sourced from Tabrizi et al.[1] |
The data clearly indicates that while the this compound complex ([Ni(Lap)₂(phen)]) demonstrates significant cytotoxicity with IC₅₀ values in the low micromolar range, the copper complex ([Cu(Lap)₂(phen)]) is markedly more potent across all tested cell lines.[1][2] Both complexes, however, show superior activity compared to the widely used chemotherapy drug, cisplatin, under these experimental conditions.[1]
In Silico Performance against Tumor Proteins
Computational docking studies offer insights into the potential mechanisms of action by predicting the binding affinity of a compound to specific protein targets. A comparative analysis of lapachol and its nickel complex against a panel of tumor-associated proteins reveals the influence of the nickel ion on target interaction.
Table 2: Comparative Binding Energies (in kcal/mol) of Lapachol and this compound with Key Tumor Proteins
| Protein Target (PDB ID) | Lapachol | This compound |
| 3POZ | -8.15 | -10.32 |
| 1P4O | -8.01 | -10.25 |
| 3HHM | -7.99 | -10.23 |
| 5JUY | -7.88 | -10.05 |
| HER-2 | -7.54 | -9.66 |
| 1ZXM | -7.41 | -9.49 |
| Data sourced from Likith et al.[3] |
The in silico analysis consistently shows that this compound has significantly greater binding energies with all tested tumor proteins compared to lapachol alone.[3] This suggests that the nickel complex may be a more potent inhibitor of these targets, a hypothesis that aligns with the observed cytotoxic activity.[3]
Key Signaling Pathways
The biological activity of nickel-containing compounds is often linked to the induction of apoptosis (programmed cell death). While pathways for this compound are not yet fully elucidated, the known effects of nickel ions in biological systems point towards the involvement of several key apoptotic signaling cascades.
Caption: Nickel-induced apoptosis can be triggered via multiple intersecting pathways.
High concentrations of nickel can induce the formation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and endoplasmic reticulum (ER) stress.[4][5] Nickel exposure has been shown to trigger apoptosis through the activation of caspase-3/7 and the downregulation of the anti-apoptotic protein Bcl-2.[6] These pathways converge on the activation of executioner caspases, leading to controlled cell death.[4][6]
Experimental Protocols
The characterization and comparison of metal-lapachol complexes involve a suite of standardized biophysical and cell-based assays.
1. Synthesis of Metal-Lapachol Complexes (e.g., [Ni(Lap)₂(phen)])
-
Objective: To synthesize the nickel-lapachol complex for biological evaluation.
-
Methodology: A solution of lapachol and a co-ligand like 1,10-phenanthroline (phen) is prepared in a suitable solvent (e.g., ethanol). To this, an ethanolic solution of a nickel(II) salt (e.g., nickel(II) acetate) is added dropwise with constant stirring. The reaction mixture is refluxed for several hours. The resulting precipitate is filtered, washed with the solvent, and dried under a vacuum. Characterization is performed using elemental analysis, IR spectroscopy, and other spectroscopic techniques.[1][7]
2. DNA Interaction Studies
-
Objective: To assess the mode and strength of the complex's interaction with DNA, a primary target for many anticancer agents.
-
Methodologies:
-
UV-Visible Absorption Spectroscopy: The spectrum of the metal complex is recorded in the presence of increasing concentrations of calf thymus DNA (CT-DNA). Changes in absorbance intensity (hyperchromism or hypochromism) and shifts in wavelength (bathochromic or hypsochromic) indicate an interaction.[1]
-
Fluorescence Quenching Assay: The ability of the complex to displace a fluorescent DNA intercalator (like ethidium bromide) is measured. A decrease in fluorescence intensity of the DNA-ethidium bromide adduct upon addition of the complex suggests competitive binding.[1]
-
Viscosity Measurement: The viscosity of a DNA solution is measured before and after the addition of the complex. A significant increase in viscosity is characteristic of an intercalative binding mode, where the complex inserts itself between DNA base pairs.[1]
-
3. In Vitro Cytotoxicity Assay (e.g., SRB or MTT Assay)
-
Objective: To quantify the cytotoxic potency of the complexes against cancer cell lines.
-
Workflow:
Caption: Standard workflow for determining the IC₅₀ value of a test compound.
-
Protocol:
-
Human cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds (e.g., this compound, copper lapachol) and incubated for a specified period (typically 48-72 hours).
-
For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
The bound dye is solubilized, and the optical density is measured using a plate reader.
-
Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
-
Conclusion
The available evidence indicates that complexing lapachol with nickel significantly enhances its potential as an anticancer agent, as demonstrated by both in vitro cytotoxicity and in silico binding studies.[1][3] However, when compared with other metal-lapachol complexes, such as the copper(II) derivative, this compound appears to be less potent.[1] The cross-reactivity and ultimate therapeutic utility of this compound will depend on a complex interplay of factors including its specific cellular targets, mechanism of uptake, and potential for inducing apoptosis through pathways commonly associated with nickel toxicity. Further research, including broader antimicrobial screening and in vivo studies, is necessary to fully delineate its biological activity profile and therapeutic potential.
References
- 1. Copper(II), cobalt(II) and nickel(II) complexes of lapachol: synthesis, DNA interaction, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strong in vitro anticancer activity of copper( ii ) and zinc( ii ) complexes containing naturally occurring lapachol: cellular effects in ovarian A278 ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00543K [pubs.rsc.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Research Advances on Pathways of Nickel-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular nickel accumulation induces apoptosis and cell cycle arrest in human astrocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of Nickel Lapachol's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of the nickel-lapachol complex against alternative compounds, supported by available experimental data. The information is intended to facilitate independent verification and further research into its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
The nickel(II)-lapachol complex, specifically [Ni(Lap)₂(phen)] where 'Lap' is lapachol and 'phen' is 1,10-phenanthroline, has demonstrated significant in vitro anticancer activity. Studies have shown that its cytotoxicity against various cancer cell lines is comparable, and in some cases superior, to the established chemotherapeutic agent, cisplatin.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of the nickel-lapachol complex and cisplatin against several human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic activity.
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | HepG-2 (Liver Cancer) IC₅₀ (µM) | HT-29 (Colorectal Cancer) IC₅₀ (µM) |
| [Ni(Lap)₂(phen)] | 2.41[1] | 1.83[1] | 1.15[1] |
| Cisplatin | 8.3[1] | 6.5[1] | 10.2[1] |
Note: The data for [Ni(Lap)₂(phen)] is derived from a study by Tabrizi et al. and is presented here for comparative purposes.
Mechanism of Action: DNA Interaction
The proposed mechanism of anticancer activity for the nickel-lapachol complex involves its interaction with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. In silico studies have shown that nickel lapachol exhibits greater binding energies with various tumor-associated proteins compared to lapachol alone, suggesting a potentially enhanced anticancer effect.[2] Experimental evidence from studies on similar metal complexes of lapachol suggests that these compounds can bind to DNA and induce cleavage.[1]
Experimental Protocols
A general method for the synthesis of similar metal-lapachol complexes involves the reaction of a metal salt with lapachol and a secondary ligand, such as 1,10-phenanthroline, in an appropriate solvent. While a detailed, step-by-step protocol for the specific nickel-lapachol complex was not available in the public domain, the following is a representative procedure based on the synthesis of similar complexes:
-
Dissolve lapachol in a suitable solvent (e.g., ethanol).
-
Add a solution of a nickel(II) salt (e.g., nickel(II) chloride or nickel(II) acetate) in the same solvent to the lapachol solution.
-
To this mixture, add a solution of 1,10-phenanthroline in the same solvent.
-
The molar ratio of metal:lapachol:phenanthroline is typically 1:2:1.
-
The reaction mixture is then stirred at room temperature or refluxed for a specific period.
-
The resulting precipitate, the [Ni(Lap)₂(phen)] complex, is collected by filtration, washed with the solvent, and dried.
-
Characterization of the complex is typically performed using techniques such as elemental analysis, FTIR, UV-Vis spectroscopy, and X-ray crystallography.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound. The following is a generalized protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nickel-lapachol complex and a positive control (e.g., cisplatin) for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined as the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial and Anti-inflammatory Potential (Further Research Needed)
While lapachol itself is known to possess antimicrobial and anti-inflammatory properties, there is a significant lack of specific experimental data on the nickel-lapachol complex in these areas.
-
Antimicrobial Activity: Lapachol has demonstrated activity against various bacteria and fungi. The chelation of metals with organic compounds can sometimes enhance their antimicrobial activity. However, dedicated studies are required to determine the minimum inhibitory concentrations (MICs) of the nickel-lapachol complex against a panel of pathogenic microbes.
-
Anti-inflammatory Activity: Lapachol has been shown to exhibit anti-inflammatory effects.[3] Metal complexes can also modulate inflammatory pathways. Further investigation is needed to evaluate the anti-inflammatory potential of the nickel-lapachol complex, for instance, by assessing its ability to inhibit pro-inflammatory enzymes or cytokines.
Visualizing the Workflow and Pathways
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for Synthesis and Anticancer Evaluation.
Proposed Signaling Pathway for Anticancer Action
Caption: Proposed Mechanism of Anticancer Action.
Conclusion and Future Directions
The available data strongly suggests that the nickel-lapachol complex, [Ni(Lap)₂(phen)], is a promising candidate for further development as an anticancer agent. Its superior in vitro cytotoxicity against several cancer cell lines compared to cisplatin warrants more in-depth investigation.
However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of data on its antimicrobial and anti-inflammatory activities. Future research should focus on:
-
Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies to determine the bioavailability, distribution, metabolism, and excretion of the complex.
-
Toxicity Profiling: Comprehensive toxicological studies to assess its safety profile in animal models.
-
Antimicrobial and Anti-inflammatory Screening: Systematic evaluation of its activity against a broad spectrum of microbes and in relevant inflammatory models.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the nickel-lapachol complex.
By addressing these research gaps, a more complete and independent verification of the therapeutic potential of this compound can be achieved, paving the way for its potential clinical application.
References
A Comparative Guide to the Spectroscopic Signatures of Lapachol Complexes
For Researchers, Scientists, and Drug Development Professionals
Lapachol, a naturally occurring naphthoquinone derived from the bark of trees of the Bignoniaceae family, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The therapeutic potential of lapachol can be further enhanced through coordination with various metal ions, leading to the formation of lapachol complexes with unique physicochemical and biological characteristics. Understanding the spectroscopic signatures of these complexes is paramount for their characterization, quality control, and the elucidation of their structure-activity relationships. This guide provides a comparative analysis of the spectroscopic data of different lapachol complexes, supported by experimental protocols.
Spectroscopic Data Comparison
The coordination of lapachol to a metal center induces significant changes in its spectroscopic properties. These changes, observed in Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the nature of the metal-ligand interaction.
Infrared (IR) Spectroscopy
The IR spectrum of free lapachol is characterized by a distinct O-H stretching vibration and two C=O stretching vibrations. Upon complexation, the O-H band disappears, and the C=O bands shift to lower frequencies, indicating the coordination of the lapachol molecule to the metal ion through the hydroxyl and one of the carbonyl oxygen atoms.
| Compound/Complex | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | Reference |
| Lapachol | ~3350 | ~1660, ~1640 | [1] |
| [Cu(Lap)₂(phen)] | Absent | Lower frequency shift | [2][3] |
| [Co(Lap)₂(phen)] | Absent | Lower frequency shift | [2][3] |
| [Ni(Lap)₂(phen)] | Absent | Lower frequency shift | [2][3] |
| [Fe(lap)₂(H₂O)₂] | Absent | Lower frequency shift | |
| Lanthanide-Lapachol Complexes | Absent | Lower frequency shift |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic spectrum of lapachol exhibits characteristic absorption bands in the UV-Vis region. The complexation with metal ions leads to shifts in these bands and the appearance of new charge-transfer bands, which are indicative of the coordination environment and the nature of the metal ion.
| Compound/Complex | λmax (nm) | Type of Transition |
| Lapachol | ~250, ~280, ~330, ~400 | π → π* and n → π |
| Metal-Lapachol Complexes | Shifted ligand-centered bands and new Metal-to-Ligand Charge Transfer (MLCT) bands | π → π, n → π*, and MLCT |
Note: Specific λmax values for a wide range of complexes are not consistently reported in the literature, but the general trend involves bathochromic or hypsochromic shifts of the ligand's absorption bands and the appearance of new bands in the visible region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diamagnetic lapachol complexes, such as those with Zn(II) or Cd(II). The coordination to the metal ion causes shifts in the signals of the protons and carbons near the coordination site. For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II), Fe(II)), the NMR signals are often broadened and significantly shifted, making the interpretation more complex. However, this paramagnetic shifting can provide valuable information about the electronic structure and magnetic properties of the complexes.
¹³C NMR Chemical Shifts (δ, ppm) for Lapachol:
| Carbon | Chemical Shift (ppm) |
| C-1 | ~184 |
| C-2 | ~152 |
| C-3 | ~129 |
| C-4 | ~181 |
| C-4a | ~132 |
| C-5 | ~126 |
| C-6 | ~134 |
| C-7 | ~133 |
| C-8 | ~125 |
| C-8a | ~130 |
| C-1' | ~22 |
| C-2' | ~122 |
| C-3' | ~133 |
| C-4' | ~25 |
| C-5' | ~17 |
Note: The chemical shifts in lapachol complexes will deviate from these values, particularly for the carbons involved in coordination (C-1, C-2, and C-4).
Experimental Protocols
General Synthesis of Metal-Lapachol Complexes
A general method for the synthesis of metal-lapachol complexes involves the reaction of a metal salt with lapachol in a suitable solvent, often with the addition of a base to deprotonate the hydroxyl group of lapachol.
Example Protocol for the Synthesis of a Copper(II)-Lapachol Complex:
-
Dissolve lapachol in a suitable solvent such as ethanol or methanol.
-
Add a stoichiometric amount of a copper(II) salt (e.g., copper(II) acetate, copper(II) chloride) dissolved in the same solvent.
-
Add a base, such as sodium hydroxide or triethylamine, dropwise to the solution to facilitate the deprotonation of lapachol.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
The resulting precipitate of the copper(II)-lapachol complex is collected by filtration, washed with the solvent, and dried.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a mull in Nujol.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., ethanol, methanol, DMF) using a double-beam spectrophotometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of lapachol complexes.
Caption: Workflow for synthesis and spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic signatures of lapachol complexes. For more in-depth analysis and specific data points, researchers are encouraged to consult the primary literature. The continued exploration of these complexes is crucial for the development of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
In Vivo Validation of Nickel Lapachol: A Comparative Guide Based on Preclinical Data
A notable gap exists in the scientific literature regarding the in vivo validation of in vitro findings for nickel lapachol. Extensive searches for peer-reviewed studies detailing the in vivo efficacy, toxicity, and pharmacokinetics of this specific compound did not yield any direct experimental data. The available research is currently limited to in vitro investigations of a nickel-lapachol complex and in silico computational models.
This guide provides a comprehensive overview of the existing preclinical data for this compound and related compounds to offer a comparative perspective for researchers, scientists, and drug development professionals. While direct in vivo validation for this compound is absent, this guide will juxtapose its known in vitro activities with the in vivo profiles of its parent compound, lapachol, and other nickel-containing complexes to provide a contextual framework.
Comparative Data Summary
The following tables summarize the available quantitative data for a nickel-lapachol complex in vitro, alongside representative in vivo data for lapachol and another nickel complex to serve as a preliminary comparison.
Table 1: In Vitro Cytotoxicity of this compound Complex vs. Lapachol
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| [Ni(Lap)2(phen)] | HeLa (Cervical Cancer) | 0.15 | Not Specified | [1][2] |
| [Ni(Lap)2(phen)] | HepG-2 (Liver Cancer) | 2.41 | Not Specified | [1][2] |
| [Ni(Lap)2(phen)] | HT-29 (Colon Cancer) | 1.86 | Not Specified | [1][2] |
| Lapachol | U373, A549, Hs683, SKMEL-28, PC3, LoVo | ~ 8 | 72 hours | [3] |
| Lapachol | HL60 (Leukemia) | 25 | 48 hours | [3] |
Table 2: In Silico Predictions for this compound
| Property | Prediction | Platform | Citation |
| Carcinogenicity | Non-carcinogenic | AdmetSAR | [4] |
| Mutagenicity | Non-mutagenic | AdmetSAR | [4] |
| Drug-likeness (Molsoft) | 0.04 | Molsoft server | [4] |
| Lipinski's Rule of Five | Respected | Molsoft server | [4] |
Table 3: Representative In Vivo Antitumor Activity of a Nickel Complex (Non-Lapachol)
| Compound | Animal Model | Tumor Type | Dose | % Tumor Growth Inhibition | Citation |
| --INVALID-LINK--2 | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 200 µg/kg | 88.45% | |
| --INVALID-LINK--2 | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 100 µg/kg | 83.78% |
Note: The nickel complex in Table 3 is --INVALID-LINK--2, where L is a tetraazamacrocyclic ligand, and is presented here for illustrative purposes due to the absence of in vivo data for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay for [Ni(Lap)2(phen)] Complex [1][2]
-
Cell Lines: Human cervical carcinoma (HeLa), human liver hepatocellular carcinoma (HepG-2), and human colorectal adenocarcinoma (HT-29) cells were used.
-
Treatment: Cells were treated with the nickel-lapachol complex, [Ni(Lap)2(phen)], at varying concentrations.
-
Assay: The in vitro cytotoxic potential was evaluated to determine the IC50 values. The specific viability assay used (e.g., MTT, XTT) is not detailed in the abstract.
-
Data Analysis: The concentration of the complex that caused 50% inhibition of cell growth (IC50) was calculated.
In Silico Analysis of this compound [4]
-
Software: Molecular docking studies were performed using Autodock 4.2.
-
Targets: 50 different tumor proteins were selected from the Protein Data Bank.
-
Analysis: The binding energies of lapachol and this compound with these proteins were calculated and compared. Drug-likeness properties were predicted using the Molsoft server, and toxicity parameters were assessed on the AdmetSAR platform.
Signaling Pathways and Mechanisms
The precise signaling pathways affected by this compound have not been elucidated through in vitro or in vivo studies. However, the available research on a nickel-lapachol complex suggests a mechanism involving DNA interaction and cleavage.[1] For the parent compound, lapachol, and its isomers like β-lapachone, proposed mechanisms include the induction of reactive oxygen species (ROS) and inhibition of topoisomerase.
Below are diagrams illustrating the proposed mechanism of action for the nickel-lapachol complex and a general experimental workflow for its in vitro evaluation.
Caption: Proposed mechanism of [Ni(Lap)2(phen)] via DNA interaction.
Caption: Workflow for the in vitro assessment of this compound.
Conclusion
The existing data, primarily from a single in vitro study, suggests that a nickel-lapachol complex, [Ni(Lap)2(phen)], exhibits potent cytotoxic activity against several human cancer cell lines, with IC50 values in the low micromolar range.[1][2] In silico models further support the potential of this compound as an anticancer agent, predicting favorable drug-like properties and a non-carcinogenic profile.[4]
However, the critical step of in vivo validation remains unaddressed in the current scientific literature. Without in vivo studies, key parameters such as bioavailability, pharmacokinetics, maximum tolerated dose, and actual antitumor efficacy in a living organism are unknown. Furthermore, the systemic toxicity of nickel compounds is a known concern and would require thorough investigation.[3]
Therefore, while the initial in vitro and in silico findings are promising, they must be interpreted with caution. Further research, particularly well-designed in vivo studies in animal models, is imperative to validate these preliminary findings and to ascertain the true therapeutic potential and safety profile of this compound.
References
- 1. Copper(II), cobalt(II) and nickel(II) complexes of lapachol: synthesis, DNA interaction, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strong in vitro anticancer activity of copper( ii ) and zinc( ii ) complexes containing naturally occurring lapachol: cellular effects in ovarian A278 ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00543K [pubs.rsc.org]
- 4. synthesis-structure-and-mechanism-of-action-of-a-unique-mixed-ligand-nickel-ii-complex-of-tetra-dentate-phenol-based-ligand-with-di-aquo-co-ligands-with-significant-pro-apoptotic-and-anti-metastatic-effect-against-malignant-human-cancer-cells - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Comparison: Nickel Lapachol and Established Antibiotics in Antimicrobial Efficacy
In the ever-evolving landscape of antimicrobial research, the exploration of novel compounds to combat drug-resistant pathogens is paramount. Nickel lapachol, a metal complex of the natural product lapachol, has garnered interest for its potential antimicrobial properties. This guide provides a comprehensive, data-driven comparison of the antimicrobial efficacy of lapachol and nickel ions, as surrogates for understanding the potential of this compound, against established classes of antibiotics. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.
Quantitative Antimicrobial Activity: A Comparative Analysis
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for lapachol, nickel ions, and representative established antibiotics against common bacterial pathogens.
It is crucial to note that the data for "this compound" is not directly available from a single study. The following comparison is synthesized from separate studies on lapachol and nickel ions.
Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (mg/L) | Enterococcus faecalis (mg/L) |
| Lapachol | 126.9[1] | 126.9[1] |
| Nickel (as NiCl₂) | 1000[2][3] | 1000[2][3] |
| Penicillin | - | - |
| Ciprofloxacin | 0.62[2][3] | 0.31[2][3] |
| Gentamicin | - | - |
Note: Data for Penicillin and Gentamicin against these specific strains were not available in the searched literature for a direct comparison.
Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (mg/L) |
| Lapachol | Inactive[1] |
| Nickel (as NiCl₂) | 1000[2][3] |
| Penicillin | - |
| Ciprofloxacin | 0.005[2][3] |
| Gentamicin | - |
Note: Lapachol was reported to be inactive against Gram-negative bacteria in the cited study. Data for Penicillin and Gentamicin against this specific strain were not available in the searched literature for a direct comparison.
Deciphering the Mechanisms: How They Work
The mode of action of an antimicrobial agent is fundamental to its efficacy and its potential for resistance development. Below are visual representations of the signaling pathways and mechanisms of action for different antibiotic classes.
Caption: Mechanisms of action for major antibiotic classes and the proposed mechanism for lapachol.
Experimental Protocols: Ensuring Reproducibility
The following section details the standardized method used to determine the Minimum Inhibitory Concentration (MIC) values presented in this guide.
Broth Microdilution Method (According to CLSI Guidelines)
This method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the starting antimicrobial solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial. This creates a gradient of decreasing antimicrobial concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target bacterial concentration.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Concluding Remarks
This guide provides a comparative overview of the antimicrobial potential of lapachol and nickel ions in relation to established antibiotics. The data indicates that while lapachol shows activity against Gram-positive bacteria, its efficacy is considerably lower than that of a highly potent fluoroquinolone like ciprofloxacin. Nickel ions, at the concentrations tested, did not demonstrate significant antibacterial activity. It is important to reiterate that this analysis is based on separate studies of lapachol and nickel ions. Further research focusing on the synthesized this compound complex is essential to elucidate its specific antimicrobial profile, mechanism of action, and potential synergistic effects. The provided experimental protocols offer a standardized framework for conducting such future investigations, ensuring data comparability and contributing to the critical search for novel antimicrobial agents.
References
Comparative Guide to Analytical Methods for Nickel Lapachol Quantification
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of a validated UV-Vis spectrophotometric method for the quantification of nickel complexes. This data can serve as a benchmark when developing and validating methods for nickel lapachol.
| Parameter | UV-Vis Spectrophotometry (Method A) | UV-Vis Spectrophotometry (Method B) |
| Principle | Complexation with 3,5-Dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH) | Complexation with N,N'-bis(4-methoxysalicylidene) ethylenediamine |
| Wavelength (λmax) | 386 nm[1] | 396 nm[2][3] |
| Linearity Range | 0.234 - 2.94 µg/mL[1] | 0.25 - 1.50 mg/L[2][3] |
| Correlation Coefficient (r²) | Not Reported | 0.9995[2][3] |
| Molar Absorptivity (ε) | 1.82 x 10⁴ L mol⁻¹ cm⁻¹[1] | 6540 L mol⁻¹ cm⁻¹[2][3] |
| Limit of Detection (LOD) | Not Reported | 0.24 µg/g[2][3] |
| Limit of Quantification (LOQ) | Not Reported | 0.82 µg/g[2][3] |
| Accuracy (% Recovery) | Not Reported | 97.0%[2][3] |
| Precision (% RSD) | Not Reported | 3.8%[2][3] |
Experimental Protocols
UV-Vis Spectrophotometric Method A: Quantification of Nickel(II) using DMHBIH[1]
This method is based on the reaction of Nickel(II) with 3,5-Dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH) in an alkaline medium to form a bright yellow water-soluble complex.
Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Shimadzu 160A)
-
1 cm quartz cells
-
Digital pH meter
-
Analytical balance
Reagents:
-
Standard Nickel(II) solution
-
DMHBIH reagent solution (1x10⁻² M)
-
Buffer solution (pH 9.0)
-
Distilled water
Procedure:
-
Into a 10 mL standard volumetric flask, add an aliquot of the solution containing Nickel(II) within the range of 0.414 to 10.36 µg/mL.
-
Add 3 mL of the buffer solution (pH 9.0).
-
Add 0.5 mL of the 1x10⁻² M DMHBIH reagent.
-
Dilute the solution to the mark with distilled water.
-
Measure the absorbance of the solution at 386 nm in a 1.0 cm cell against a reagent blank. The reagent blank is prepared in the same manner without the Nickel(II) solution.
-
The amount of Nickel(II) is computed from a calibration plot.
UV-Vis Spectrophotometric Method B: Rapid Nickel Determination in an Organic Matrix[2][3]
This procedure is based on the complexation of nickel with N,N'-bis(4-methoxysalicylidene) ethylenediamine in an oily medium.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
N,N'-bis(4-methoxysalicylidene) ethylenediamine (chelating agent)
-
n-hexane
-
Acetone
-
Standard nickel solution
Procedure:
-
Prepare a solvent mixture of n-hexane and acetone (1:4, v/v).
-
A standard or sample solution containing nickel is mixed with the chelating agent solution.
-
The complex formation is rapid (completed within 20 seconds).
-
The absorbance of the resulting solution is measured at 396 nm.
Logical Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a newly developed method against an established one.
Caption: Workflow for cross-validation of two analytical methods.
References
Safety Operating Guide
Proper Disposal of Nickel Lapachol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of nickel lapachol, a metal-organic complex, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to the inherent hazards of its components—lapachol and nickel—this compound must be treated as hazardous waste. Lapachol is recognized as a hazardous substance harmful upon ingestion, skin contact, or inhalation, and it is notably toxic to aquatic ecosystems with enduring effects.[1][2] Nickel and its compounds are classified as suspected human carcinogens and can provoke allergic skin reactions.[3]
This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to these protocols is imperative to mitigate risks and ensure responsible chemical management.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through a licensed hazardous waste management service or the institution's Environmental Health and Safety (EHS) department.[3][4][5] Do not attempt to dispose of this material down the drain or in regular solid waste.
-
Waste Characterization and Segregation:
-
Treat all this compound waste—including pure compounds, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips)—as hazardous waste.
-
Segregate this compound waste from all other laboratory waste streams to prevent unintended chemical reactions.[3][4] Specifically, keep it separate from acids, bases, oxidizers, and other reactive chemicals.
-
-
Waste Accumulation and Storage:
-
Collect this compound waste in a designated, compatible, and clearly labeled container.[5] The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its composition and approximate concentration.[5]
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.[4][5]
-
Provide the waste management service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Follow all instructions provided by the EHS department or the disposal contractor regarding packaging and preparation for transport.
-
Experimental Protocols
Given the hazardous nature of this compound, in-laboratory treatment or neutralization is not recommended. The risk of creating more hazardous byproducts or experiencing uncontrolled reactions is significant. The most prudent and compliant method of disposal is through a professional hazardous waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. Toxicity of lapachol and isolapachol and their potassium salts against Biomphalaria glabrata, Schistosoma mansoni cercariae, Artemia salina and Tilapia nilotica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor efficacy of lapachol-loaded nanoemulsion in breast cancer tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Nickel lapachol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Nickel Lapachol, including operational and disposal plans.
Hazard Summary: this compound is a compound that requires careful handling due to the combined hazards of its components, nickel and lapachol. Lapachol is known to be harmful if swallowed, can cause skin, eye, and respiratory irritation, and may pose a risk to unborn children. Nickel is a known skin sensitizer, is suspected of causing cancer, and can lead to organ damage with prolonged or repeated exposure. The powdered form of nickel-containing compounds can also be combustible.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation and allergic reactions. |
| Eyes | Safety glasses with side shields or goggles | To protect against eye irritation from dust or splashes. |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder form to prevent inhalation of harmful dust. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.
- Ensure all necessary PPE is readily available and in good condition.
- Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.
2. Handling:
- Avoid direct contact with the skin, eyes, and clothing.
- Do not eat, drink, or smoke in the handling area.
- Measure and transfer the compound carefully to minimize dust generation.
- Keep containers tightly sealed when not in use.
3. Accidental Exposure:
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash develops.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
4. Spill Management:
- For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, sealed container for disposal.
- Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused product and contaminated PPE, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
